Product packaging for Oxomemazine(Cat. No.:CAS No. 3689-50-7)

Oxomemazine

Cat. No.: B1678065
CAS No.: 3689-50-7
M. Wt: 330.4 g/mol
InChI Key: QTQPVLDZQVPLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxomemazine is a member of phenothiazines.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
selective for M1 muscarinic receptors

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O2S B1678065 Oxomemazine CAS No. 3689-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQPVLDZQVPLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023405
Record name Oxomemazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3689-50-7, 174508-13-5, 174508-14-6
Record name (±)-Oxomemazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3689-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxomemazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxomemazine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxomemazine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxomemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxomemazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxomemazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOMEMAZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXOMEMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXOMEMAZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxomemazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Oxomemazine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Oxomemazine and the Histamine H1 Receptor

This compound is a first-generation antihistamine belonging to the phenothiazine chemical class.[1][2][3] Its primary therapeutic action is mediated through its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to allergic and inflammatory responses.[1][2] This guide delineates the molecular mechanisms underpinning this compound's effects on the H1 receptor, focusing on its binding characteristics, impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Competitive Antagonism

This compound functions as a competitive antagonist at the histamine H1 receptor. This means it binds reversibly to the same site as histamine, the endogenous agonist, without activating the receptor. By occupying the binding site, this compound prevents histamine from binding and initiating the intracellular signaling cascade that leads to allergic symptoms.

Inverse Agonism: A Deeper Insight

The histamine H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. Many first-generation H1 antihistamines, including phenothiazines, are not merely neutral antagonists but are, in fact, inverse agonists. Inverse agonists bind to the inactive conformation of the H1 receptor, stabilizing it and thereby reducing the basal level of receptor signaling. This action further contributes to their therapeutic efficacy by suppressing histamine-independent inflammatory processes. While direct experimental evidence specifically for this compound's inverse agonism is not extensively documented in publicly available literature, its classification as a first-generation phenothiazine antihistamine strongly suggests this mechanism of action.

Quantitative Data: Binding Affinities

The binding affinity of a compound to its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. While specific Ki values for this compound at the histamine H1 receptor are not consistently reported in the surveyed literature, data on its affinity for other receptors, particularly muscarinic receptors, are available and highlight its broader pharmacological profile.

CompoundReceptorKi (nM)Ki (µM)Source
This compoundMuscarinic M1840.084
This compoundMuscarinic M216501.65
This compoundHistamine H1Not AvailableNot Available

Signaling Pathways

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to a cascade of intracellular events culminating in the activation of the transcription factor NF-κB, a key regulator of inflammation.

Gq/11 Signaling Cascade

Upon histamine binding and activation, the H1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway H1R H1 Receptor (Inactive) Gq_inactive Gq/11 (GDP) Gq_active Gαq (GTP) PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Agonist Binding H1R_active->Gq_active Activates Gq_active->PLC Activates Gbg Gβγ Gq_active->Gbg Dissociates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Agonist-induced H1 Receptor Gq/11 Signaling Pathway.
Modulation by this compound (Inverse Agonism)

As an inverse agonist, this compound binds to the inactive state of the H1 receptor, preventing both histamine-induced activation and the receptor's constitutive activity. This leads to a reduction in the production of IP3 and DAG, thereby dampening the downstream signaling cascade.

Inverse_Agonist_Action cluster_signaling Downstream Signaling H1R_active H1 Receptor (Active State) H1R_inactive H1 Receptor (Inactive State) H1R_active->H1R_inactive Equilibrium Constitutive_Activity Constitutive Activity (Basal Signaling) H1R_active->Constitutive_Activity Leads to Agonist_Response Agonist-Induced Signaling H1R_active->Agonist_Response Leads to No_Signaling Reduced/No Signaling H1R_inactive->No_Signaling Leads to This compound This compound (Inverse Agonist) This compound->H1R_inactive Binds and Stabilizes Histamine Histamine (Agonist) Histamine->H1R_active Binds and Stabilizes

Caption: Mechanism of Inverse Agonism at the H1 Receptor.
Impact on NF-κB Activation

The signaling events originating from H1 receptor activation converge on the activation of the transcription factor NF-κB. By inhibiting the Gq/11 pathway, this compound reduces the activity of NF-κB. This inhibitory action on NF-κB is a key component of the anti-inflammatory effects of H1 antihistamines, as it leads to decreased expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.

Experimental Protocols

The characterization of compounds like this compound involves a suite of in vitro assays to determine their binding affinity and functional activity at the H1 receptor. Below are representative protocols for key experiments.

H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a commonly used H1 receptor antagonist).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at 25°C for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Membrane, [³H]-Mepyramine, and this compound Start->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis

Caption: Workflow for a Radioligand Binding Assay.
Functional Assay: NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit the activation of NF-κB downstream of H1 receptor activation.

Materials:

  • Cell Line: A human cell line (e.g., HEK293) co-expressing the histamine H1 receptor and an NF-κB-driven reporter gene (e.g., luciferase).

  • Test Compound: this compound.

  • Agonist: Histamine.

  • Cell Culture Medium.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC80) to activate the H1 receptor and the NF-κB pathway.

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The reduction in luminescence in the presence of this compound indicates inhibition of NF-κB activation. The IC50 value for this inhibition can be calculated.

Conclusion

This compound exerts its therapeutic effects on the histamine H1 receptor through a dual mechanism of competitive antagonism and likely inverse agonism. By binding to the H1 receptor, it blocks the actions of histamine and reduces the receptor's basal signaling activity. This leads to the attenuation of the Gq/11-PLC signaling cascade and a subsequent reduction in the activation of the pro-inflammatory transcription factor NF-κB. A thorough understanding of these molecular interactions, supported by quantitative binding data and functional assays, is paramount for the rational design and development of novel H1 receptor-targeted therapeutics. Further studies to specifically quantify the H1 receptor binding affinity and definitively demonstrate the inverse agonist properties of this compound would provide a more complete pharmacological profile of this compound.

References

The Pharmacological Profile of Oxomemazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomemazine hydrochloride is a first-generation antihistamine of the phenothiazine class, characterized by a multi-receptor antagonist profile. It exhibits potent antagonism at the histamine H1 receptor and selective antagonism at the muscarinic M1 receptor.[1] These primary pharmacological actions underpin its clinical use in the symptomatic treatment of allergic conditions and cough.[2] Its activity also extends to other receptor systems, contributing to its sedative and anticholinergic side effect profile.[3] This document provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. It summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a technical resource for the scientific community.

Introduction

This compound is a phenothiazine derivative with established antihistaminic and anticholinergic properties.[4] As a first-generation H1 antagonist, it readily crosses the blood-brain barrier, leading to sedative effects.[5] Its chemical structure features a chiral center, meaning it exists as (R)- and (S)-enantiomers. This guide delineates the core pharmacological characteristics of the hydrochloride salt of this compound.

Mechanism of Action

The therapeutic effects of this compound hydrochloride are primarily attributable to its antagonist activity at two key receptor types:

  • Histamine H1 Receptor: this compound acts as a competitive antagonist at the H1 receptor, thereby inhibiting the action of histamine. This blockade mitigates the classic symptoms of allergic reactions, such as increased vascular permeability, pruritus, and bronchoconstriction.

  • Muscarinic M1 Receptor: The compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. This anticholinergic activity contributes to the reduction of mucus secretion in the respiratory tract, which is beneficial in treating cough and rhinitis.

Additionally, this compound is reported to have antiserotoninergic and adrenolytic effects, which may contribute to its overall pharmacological profile and side effects.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a variety of in vitro and in vivo studies.

Receptor Binding Affinity

In vitro receptor binding studies using rat cerebral microsomes have quantified the affinity of this compound for muscarinic receptor subtypes. These studies highlight its selectivity for the M1 receptor over other subtypes.

Receptor SubtypeLigandKi (nM)Source
Muscarinic M1This compound84
Muscarinic M2This compound1650
Muscarinic M3This compound~840 (10-fold lower affinity than M1)

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Note: While this compound's primary antihistaminic effect is through H1 receptor antagonism, specific Ki values for this interaction are not consistently reported in the available literature.

In Vivo Efficacy

The potent antihistaminic activity of this compound has been demonstrated in animal models.

Animal ModelConditionDosageEffectSource
Guinea PigAnaphylactic Microshock5-10 µg/kg (intramuscular)Protective against anaphylactic reaction

Signaling Pathways

This compound exerts its antagonist effects by blocking the canonical signaling pathways associated with H1 and M1 receptors, both of which are Gq/11 protein-coupled receptors.

Histamine H1 Receptor Antagonism

Histamine binding to the H1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction and increased vascular permeability. This compound blocks the initial step of this pathway by preventing histamine from binding to the receptor.

H1_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Response PKC->Response

Figure 1. Histamine H1 Receptor Antagonism by this compound.

Muscarinic M1 Receptor Antagonism

Similar to the H1 receptor, the M1 receptor is coupled to the Gq/11 pathway. Acetylcholine binding initiates the same PLC-mediated cascade, leading to increased intracellular calcium and PKC activation. In the respiratory tract, this signaling contributes to mucus secretion. This compound's antagonism at the M1 receptor inhibits this pathway, resulting in its anticholinergic, drying effect.

M1_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R Muscarinic M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Binds & Activates This compound This compound This compound->M1R Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., mucus secretion) Ca_release->Response PKC->Response

Figure 2. Muscarinic M1 Receptor Antagonism by this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited in the published literature. General characteristics of phenothiazine antihistamines include average bioavailability and intense metabolism, leading to the formation of numerous metabolites.

A study investigating the stereoselective pharmacokinetics of this compound enantiomers was conducted in rabbit plasma using ultra-fast liquid chromatography. However, specific pharmacokinetic parameters such as Cmax, Tmax, and half-life were not detailed in the available abstract. The study did conclude that the stereospecific distribution of the enantiomers does not change significantly.

ParameterValueSpeciesNotes
BioavailabilityAverage (General for phenothiazines)General
MetabolismIntense, numerous metabolites (General for phenothiazines)General
Half-lifeVariable, often prolonged (General for phenothiazines)General
Stereoselective DistributionNo significant difference between enantiomersRabbit

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments that generated the above data for this compound are not fully available. However, the following sections describe the general methodologies for the key assays used to characterize compounds like this compound.

Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound.

Binding_Assay prep Prepare membranes from cells expressing the target receptor (e.g., M1) incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound prep->incubation radioligand Select a radiolabeled ligand with known affinity (e.g., [3H]QNB for muscarinic receptors) radioligand->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand using scintillation counting separation->quantification analysis Plot displacement curve and calculate IC50. Convert to Ki using the Cheng-Prusoff equation. quantification->analysis

Figure 3. General Workflow for a Competitive Radioligand Binding Assay.

  • Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. A non-radiolabeled test compound (e.g., this compound) is added in increasing concentrations to compete with the radioligand for binding.

  • Procedure:

    • Membrane Preparation: Cell membranes from a cell line overexpressing the target receptor are isolated.

    • Incubation: Membranes are incubated in a buffer solution with the radioligand and the test compound.

    • Separation: The mixture is filtered to separate the membranes (with bound ligand) from the solution (with free ligand).

    • Quantification: The amount of radioactivity on the filter is measured.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki).

Anaphylactic Shock Model in Guinea Pigs (General Protocol)

This in vivo model assesses the ability of an antihistamine to protect against a systemic allergic reaction.

  • Principle: Guinea pigs are sensitized to an antigen (e.g., ovalbumin). A subsequent challenge with the same antigen induces anaphylactic shock, a severe, histamine-mediated allergic reaction. The ability of a pre-administered antihistamine to prevent or mitigate the symptoms of shock is evaluated.

  • Procedure:

    • Sensitization: Guinea pigs are injected with an antigen to induce an immune response and produce antibodies.

    • Treatment: After a period for sensitization to develop, animals are treated with the test compound (this compound) or a vehicle control.

    • Antigen Challenge: The animals are subsequently challenged with a high dose of the antigen, typically intravenously.

    • Observation: Animals are observed for symptoms of anaphylactic shock (e.g., bronchoconstriction, collapse) and survival time. The protective effect of the test compound is quantified by its ability to prevent these symptoms.

Drug Interactions and Adverse Effects

As a first-generation antihistamine with anticholinergic properties, this compound has a well-defined profile of potential drug interactions and adverse effects.

Drug Interactions
Interacting Drug ClassPotential EffectMechanism
CNS Depressants (e.g., alcohol, benzodiazepines, opioids)Additive sedative effects, impaired coordinationPotentiation of CNS depression
Anticholinergic Drugs (e.g., tricyclic antidepressants, some antiparkinsonian agents)Increased risk of anticholinergic side effects (dry mouth, blurred vision, urinary retention)Additive anticholinergic activity
Antihypertensive DrugsMay enhance hypotensive effectsPotential for adrenolytic effects
Adverse Effects

The most common adverse effects are related to its primary pharmacological activities.

SystemAdverse Effect
Central Nervous System Sedation, drowsiness, somnolence, headache, vertigo, muscular hypotonia, orofacial dyskinesia
Anticholinergic Dry mouth, constipation, urinary retention
Dermatologic Rash, photosensitivity
Endocrine Gynaecomastia

Conclusion

This compound hydrochloride is a potent antagonist of histamine H1 and muscarinic M1 receptors. Its pharmacological profile is defined by these activities, which confer its therapeutic utility in allergic conditions and cough, but also account for its characteristic sedative and anticholinergic side effects. While quantitative data on its binding affinity for muscarinic receptors are available, further research is needed to fully characterize its affinity for the H1 receptor and to establish a comprehensive pharmacokinetic profile in humans. This technical guide provides a consolidated overview of the current knowledge to support further research and development in this area.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Oxomemazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine is a first-generation phenothiazine derivative with potent antihistaminic and anticholinergic properties.[1][2] It is primarily recognized for its efficacy in treating allergic conditions and cough.[2][3] As a member of the phenothiazine class, its biological activity is intrinsically linked to its distinct three-dimensional molecular structure.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on the key structural features that govern its interaction with biological targets. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design of novel and more selective therapeutic agents.

Core Structure of this compound

This compound possesses a tricyclic phenothiazine core, a foundational scaffold for many centrally acting drugs. The phenothiazine nucleus is not planar but adopts a folded or "butterfly" conformation, which is a critical determinant of its pharmacological activity. Attached to the nitrogen atom (N-10) of the phenothiazine ring is a characteristic amino alkyl side chain. This compound's chemical name is 3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-receptor antagonist profile, primarily targeting histamine H1 receptors and muscarinic M1 receptors.

  • Histamine H1 Receptor Antagonism: As a potent H1 antagonist, this compound competitively inhibits the action of histamine at H1 receptors. This blockade mitigates the classic symptoms of allergic reactions, such as itching and swelling, by preventing the downstream inflammatory cascade initiated by histamine.

  • Muscarinic M1 Receptor Antagonism: this compound also demonstrates significant anticholinergic activity through its selective antagonism of muscarinic M1 receptors. This action is responsible for its ability to reduce mucus secretion in the respiratory tract, providing relief from symptoms like a runny nose.

  • Central Nervous System Effects: Being a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to sedative effects due to its action on central H1 receptors. Its antitussive (cough-suppressing) action is believed to be mediated through its influence on the cough reflex pathway in the brainstem.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically on a wide range of this compound analogs are not extensively published, a wealth of information on the broader class of phenothiazine antihistamines allows for the extrapolation of key SAR principles. The primary determinants of activity are the phenothiazine nucleus, the nature of the substituent at the C-2 position, and the composition of the amino alkyl side chain at the N-10 position.

The Phenothiazine Nucleus

The tricyclic phenothiazine core is essential for the antihistaminic activity of this class of drugs. Modifications to this nucleus can significantly impact potency and selectivity.

  • Ring Substitution: Substitution on the phenothiazine ring, particularly at the C-2 position, plays a crucial role in modulating pharmacological activity. Electron-withdrawing groups at this position are known to influence the potency of phenothiazine derivatives, although this is more extensively studied in the context of their antipsychotic effects.

  • Oxidation of the Sulfur Atom: The presence of a sulfone group (S,S-dioxide) in this compound is a distinguishing feature. Oxidation of the sulfur atom in the phenothiazine ring generally decreases antipsychotic activity.

The N-10 Aminoalkyl Side Chain

The nature of the side chain at the N-10 position is a critical determinant of antihistaminic activity and receptor selectivity.

  • Chain Length: A two or three-carbon chain separating the phenothiazine nitrogen from the terminal amino group is generally optimal for H1-antihistaminic activity.

  • Branching: Branching on the alkyl chain can influence potency. For instance, the presence of a methyl group at the beta-position of the side chain, as seen in promethazine, can enhance activity.

  • Terminal Amino Group: A tertiary amino group is a common feature among potent phenothiazine antihistamines. The nature of the substituents on this nitrogen can affect both potency and selectivity. In this compound, the dimethylamino group is present.

The following table summarizes the general qualitative SAR for phenothiazine antihistamines, which can be applied to understand the structural features of this compound.

Structural Feature Modification Effect on H1-Antihistaminic Activity
Phenothiazine Nucleus Substitution at C-2Can modulate potency
Oxidation of SulfurCan influence overall pharmacological profile
N-10 Side Chain Chain Length2-3 carbons optimal
BranchingCan enhance potency (e.g., β-methylation)
Terminal Amino GroupTertiary amine generally preferred for high potency

Quantitative Data

Quantitative data on the binding affinity of this compound for its primary targets is crucial for understanding its potency. The following table summarizes the available data.

Compound Receptor Assay Type Parameter Value Reference
This compoundMuscarinic M1Radioligand BindingKi84 nM
This compoundMuscarinic M2Radioligand BindingKi1.65 µM

Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of compounds like this compound to their target receptors is typically performed using radioligand binding assays. Below are generalized protocols for histamine H1 and muscarinic M1 receptor binding assays.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine.

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

Procedure:

  • Incubation: In a reaction tube, combine the membrane preparation, [3H]-mepyramine, and varying concentrations of the test compound. Include a control for non-specific binding using a high concentration of an unlabeled H1 antagonist.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Muscarinic M1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the muscarinic M1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human muscarinic M1 receptor.

  • Radioligand: [3H]-pirenzepine or [3H]-N-methylscopolamine.

  • Test compound (e.g., this compound).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation cocktail.

Procedure:

  • Incubation: Combine the membrane preparation, radioligand, and varying concentrations of the test compound in a reaction vessel. A known muscarinic antagonist is used to determine non-specific binding.

  • Equilibration: Incubate the mixture to allow for equilibrium to be reached.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Washing: Wash the filters with cold wash buffer.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 and subsequently the Ki value from the competition binding curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq_11 Gq/11 H1R->Gq_11 Activates Oxomemazine_H1 This compound Oxomemazine_H1->H1R Antagonizes PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response (Inflammation, Itching) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: this compound antagonizes the histamine H1 receptor signaling pathway.

G cluster_1 Muscarinic M1 Receptor Signaling Acetylcholine Acetylcholine M1R M1 Receptor (GPCR) Acetylcholine->M1R Activates Gq_11_M1 Gq/11 M1R->Gq_11_M1 Activates Oxomemazine_M1 This compound Oxomemazine_M1->M1R Antagonizes PLC_M1 Phospholipase C (PLC) Gq_11_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 Hydrolyzes IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_release_M1 Intracellular Ca2+ Release IP3_M1->Ca_release_M1 PKC_M1 Protein Kinase C (PKC) DAG_M1->PKC_M1 Cellular_Response Cellular Response (e.g., Reduced Mucus Secretion) Ca_release_M1->Cellular_Response PKC_M1->Cellular_Response

Caption: this compound antagonizes the muscarinic M1 receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a competitive radioligand binding assay.

G Start Start Preparation Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Start->Preparation Incubation Incubate Mixture Preparation->Incubation Filtration Separate Bound/ Free Ligand (Filtration) Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Data Analysis: - IC50 Determination - Ki Calculation Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of this compound, as inferred from studies on phenothiazine antihistamines, highlights the critical roles of the tricyclic core, the N-10 aminoalkyl side chain, and ring substitutions in determining its pharmacological profile. Its dual antagonism of histamine H1 and muscarinic M1 receptors accounts for its therapeutic efficacy in allergic conditions and as an antitussive. While quantitative SAR data on a broad series of this compound analogs is limited in the public domain, the established principles provide a solid foundation for the rational design of new derivatives with improved potency and selectivity. Further research involving the synthesis and biological evaluation of novel this compound analogs would be invaluable in refining our understanding of its SAR and in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Synthesis and Purification of Oxomemazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for Oxomemazine, a phenothiazine-based histamine H1-receptor antagonist. The document details a well-established two-step synthetic pathway, including N-alkylation of phenothiazine and subsequent oxidation. It offers detailed experimental protocols, insights into purification techniques such as recrystallization, and methods for purity analysis. Furthermore, this guide presents the signaling pathway of this compound's mechanism of action and a summary of the quantitative data associated with its synthesis.

Introduction

This compound is a first-generation antihistamine with additional anticholinergic and sedative properties, primarily used in the treatment of cough and allergic conditions.[1][2] It functions by blocking the action of histamine at the H1 receptor.[1] Understanding the synthesis and purification of this compound is crucial for researchers and professionals involved in drug development and manufacturing. This guide aims to provide a detailed technical overview of the established methods for producing high-purity this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the N-alkylation of phenothiazine, followed by the oxidation of the resulting intermediate.

Step 1: N-Alkylation of Phenothiazine to Synthesize 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane

The first step involves the reaction of phenothiazine with 3-dimethylamino-2-methylpropyl chloride in the presence of a strong base, such as sodium amide or a solid alkali metal hydroxide, to yield the intermediate compound, 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane.[3][4]

Experimental Protocol:

A detailed experimental protocol for a similar N-alkylation of a phenothiazine derivative is described in Russian patent RU2233274C1, which can be adapted for this synthesis.

  • Reagents:

    • Phenothiazine

    • 3-dimethylamino-2-methylpropyl chloride

    • Sodium amide (NaNH₂) or solid sodium hydroxide (NaOH)

    • Anhydrous xylene or another suitable inert solvent

    • Phase-transfer catalyst (e.g., 18-crown-6 ether) if using solid hydroxide

  • Procedure:

    • To a stirred suspension of sodium amide in anhydrous xylene under an inert atmosphere, add phenothiazine portion-wise at a controlled temperature.

    • Heat the mixture to reflux for a specified period to ensure the formation of the sodium salt of phenothiazine.

    • Cool the reaction mixture and add a solution of 3-dimethylamino-2-methylpropyl chloride in anhydrous xylene dropwise.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and perform an aqueous work-up. Quench the reaction with water, separate the organic layer, and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane.

Step 2: Oxidation of 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane to this compound

The second step involves the oxidation of the sulfur atom in the phenothiazine ring of the intermediate to a sulfoxide, yielding this compound. Hydrogen peroxide in acetic acid is a commonly used oxidizing agent for this transformation.

Experimental Protocol:

  • Reagents:

    • 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane

    • Glacial acetic acid

    • Hydrogen peroxide (30-38% solution)

    • Sulfuric acid (catalytic amount)

  • Procedure:

    • Dissolve the intermediate, 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane (11.9 g), in glacial acetic acid (120 cc).

    • Add a catalytic amount of pure sulfuric acid (0.5 cc).

    • Slowly add a mixture of glacial acetic acid (10 cc) and hydrogen peroxide (8.5 cc of a 38 g/100 cc solution) over approximately 20 minutes, monitoring the temperature, which may rise from 25°C to 35°C.

    • Heat the reaction mixture to 60°C and maintain for 18 hours.

    • Cool the mixture and add water (150 cc).

    • With cooling, basify the mixture with aqueous sodium hydroxide (220 cc, d = 1.33).

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 cc).

    • Combine the organic extracts, dry over an anhydrous drying agent, and evaporate the solvent to yield crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for this purpose.

Recrystallization Protocol:
  • Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For the intermediate, 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane, heptane is a suitable solvent. For this compound hydrochloride, a mixture of ethanol and isopropanol is used.

  • General Procedure:

    • Dissolve the crude product in a minimal amount of the appropriate hot solvent or solvent mixture to form a saturated solution.

    • If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot gravity filtration.

    • Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data

The following table summarizes the available quantitative data related to the synthesis of this compound. It is important to note that yields can vary based on the specific reaction conditions and scale.

StepProductStarting MaterialYieldMelting Point (°C)Reference
N-Alkylation (similar compound)10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine2-methoxyphenothiazine92%102-103
Oxidation and Recrystallization3-(9,9-dioxy-10-phenthiazinyl)-2-methyl-1-dimethylaminopropane3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane78 g (from 11.9 g of intermediate)115
Hydrochloride Salt FormationThis compound Hydrochloride3-(9,9-dioxy-10-phenthiazinyl)-2-methyl-1-dimethylaminopropane-250

Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are commonly employed for this purpose.

  • HPLC: A reversed-phase HPLC method can be developed and validated to determine the purity of this compound and to quantify any impurities.

  • TLC: TLC can be used for rapid monitoring of the reaction progress and for a qualitative assessment of purity.

Visualization of Synthesis and Mechanism of Action

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Oxomemazine_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Oxidation phenothiazine Phenothiazine intermediate 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane phenothiazine->intermediate NaNH₂ or NaOH alkyl_chloride 3-dimethylamino-2-methylpropyl chloride alkyl_chloride->intermediate This compound This compound intermediate->this compound H₂O₂ / Acetic Acid

A flowchart illustrating the two-step synthesis of this compound.
Mechanism of Action: Histamine H1 Receptor Signaling Pathway

This compound exerts its antihistaminic effects by acting as an antagonist at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Allergic & Inflammatory Responses Ca2->CellularResponse PKC->CellularResponse

Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and purification of this compound. The described two-step synthesis, involving N-alkylation and oxidation, is a robust and well-documented approach. Adherence to detailed experimental protocols and effective purification techniques, such as recrystallization, are paramount for obtaining high-purity this compound suitable for research and pharmaceutical applications. Further optimization of reaction conditions and purification methods may lead to improved yields and purity profiles.

References

An In-Depth Technical Guide to the Physicochemical Properties of Oxomemazine for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of oxomemazine, a phenothiazine derivative with antihistaminic and anticholinergic activities. The information presented herein is intended to support research and development activities by providing essential data on its chemical identity, physical characteristics, and biological interactions.

Chemical and Physical Properties

This compound is a chiral compound belonging to the phenothiazine class of molecules.[1] Its chemical structure and fundamental properties are summarized below.

PropertyValueReference(s)
IUPAC Name 3-(5,5-Dioxido-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine[2]
Chemical Formula C₁₈H₂₂N₂O₂S[3][4]
Molecular Weight 330.44 g/mol [3]
CAS Number 3689-50-7
Appearance White to off-white solid

Physicochemical Data

The following tables provide quantitative data on the key physicochemical parameters of this compound and its hydrochloride salt. These properties are critical for understanding its behavior in various experimental and physiological conditions.

Table 2.1: Thermal Properties
PropertyValueNotesReference(s)
Melting Point (Base) 115 °CExperimental value
Melting Point (HCl Salt) 250 °CExperimental value
Boiling Point 492.4 ± 34.0 °CPredicted value
Table 2.2: Acidity and Lipophilicity
PropertyValueMethodReference(s)
pKa (Strongest Basic) 8.02Chemaxon (Predicted)
pKa 9.31 ± 0.28Predicted
logP 2.81ALOGPS (Predicted)
logP 3.18Chemaxon (Predicted)

Note: Discrepancies in pKa values are noted, with one being a predicted value from a specific software and the other a more general predicted value. Experimental verification is recommended for precise applications.

Table 2.3: Solubility
PropertyValueSolvent(s)Reference(s)
Water Solubility 0.0856 mg/mL-
Solubility SolubleChloroform, Water
Solubility ≥33 mg/mLDMSO
Solubility Sparingly solubleWater

Crystal Structure

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters are outlined below. These are generalized methods and may require optimization for this compound.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the analyte with a standardized acid or base, monitoring the pH change to determine the dissociation constant.

Materials and Equipment:

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Nitrogen gas source

  • This compound sample

Procedure:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is low). To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the pH electrode in the solution.

  • For a basic compound like this compound, titrate with standardized 0.1 M HCl. Add the titrant in small increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) or the peak of the second derivative plot (Δ²pH/ΔV²) corresponds to the equivalence point, from which the pKa can be calculated. Perform at least three replicate titrations.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare this compound Solution (~1 mM) A->B C Add KCl (0.15 M) B->C D Purge with Nitrogen C->D E Titrate with Standardized HCl D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine pKa from Inflection Point G->H

Figure 1: Workflow for pKa Determination by Potentiometric Titration.
Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.

Materials and Equipment:

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • This compound sample

Procedure:

  • Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer of a specific pH for logD determination) by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase to a separatory funnel or vial. Add a small volume of the this compound stock solution. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of this compound in both the aqueous (C_w) and n-octanol (C_o) phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = C_o / C_w. The logP is the logarithm of this value: logP = log(P).

  • Perform the experiment in triplicate.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Saturate n-Octanol and Aqueous Phase C Mix Phases and This compound A->C B Prepare this compound Stock Solution B->C D Shake to Equilibrate C->D E Separate Phases D->E F Analyze Concentration in Each Phase (Co, Cw) E->F G Calculate logP = log(Co / Cw) F->G

Figure 2: Workflow for logP Determination by the Shake-Flask Method.

Signaling Pathways

This compound exerts its therapeutic effects primarily through the antagonism of histamine H1 receptors and muscarinic M1 receptors.

Histamine H1 Receptor Antagonism

This compound is a first-generation H1-antihistamine. It competitively blocks the action of histamine at the H1 receptor, thereby attenuating the inflammatory response associated with allergic conditions. This blockade interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor. This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.

G cluster_cell Cell Membrane cluster_downstream Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Antagonism Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Figure 3: this compound Antagonism of the Histamine H1 Receptor Signaling Pathway.
Muscarinic M1 Receptor Antagonism

This compound is also a selective antagonist of the muscarinic M1 receptor. This anticholinergic activity contributes to its therapeutic effects, such as reducing mucus secretion in the respiratory tract. The M1 receptor is a Gq-protein coupled receptor that, upon activation by acetylcholine, initiates a signaling cascade similar to the H1 receptor, involving PLC, IP3, and DAG.

G cluster_cell Cell Membrane cluster_downstream Intracellular Signaling M1R Muscarinic M1 Receptor Gq Gq Protein M1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Acetylcholine Acetylcholine Acetylcholine->M1R This compound This compound This compound->M1R Antagonism Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cellular Response (e.g., decreased secretion) Ca2->CellularResponse PKC->CellularResponse

Figure 4: this compound Antagonism of the Muscarinic M1 Receptor Signaling Pathway.

References

Oxomemazine metabolism and potential metabolites in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxomemazine, a phenothiazine derivative with antihistaminic and anticholinergic properties, is subject to metabolic biotransformation, a critical factor in determining its pharmacokinetic profile and potential for drug-drug interactions. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies on the in vitro metabolism of this compound. Much of the current understanding is extrapolated from research on other structurally related phenothiazine compounds. This guide synthesizes the available information on phenothiazine metabolism to propose the likely metabolic fate of this compound in vitro, details relevant experimental protocols, and provides visual representations of these processes.

Introduction to Phenothiazine Metabolism

Phenothiazines are a class of drugs known to undergo extensive metabolism, primarily in the liver. The biotransformation of these compounds is largely mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of a variety of metabolites. Common metabolic pathways for phenothiazines include:

  • S-oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming sulfoxide and sulfone metabolites.

  • N-demethylation: The removal of methyl groups from the side chain is a frequent metabolic step.

  • Hydroxylation: The addition of hydroxyl groups to the aromatic rings can occur.

  • Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid, increasing their water solubility and facilitating excretion.

Given the structural similarities, it is highly probable that this compound undergoes metabolism through these established pathways.

Postulated In Vitro Metabolic Pathways of this compound

Based on the metabolism of analogous phenothiazines such as promazine, perazine, and chlorpromazine, the primary in vitro metabolic pathways for this compound are likely to be N-demethylation of the dimethylamino group and oxidation of the sulfur atom in the phenothiazine ring.

Key Metabolites

The anticipated primary and secondary metabolites of this compound are detailed in the table below.

Metabolite Metabolic Reaction Enzymes Potentially Involved Notes
N-desmethyl-oxomemazineN-demethylationCYP1A2, CYP2C19, CYP3A4A common pathway for many phenothiazines.
This compound S-oxideS-oxidationCYP1A2, CYP3A4A major metabolic route for phenothiazine derivatives.
N-desmethyl-oxomemazine S-oxideN-demethylation and S-oxidationCYP1A2, CYP2C19, CYP3A4A secondary metabolite formed from either primary metabolite.
Hydroxylated MetabolitesAromatic HydroxylationCYP2D6, CYP1A2Hydroxylation can occur at various positions on the phenothiazine ring.
Glucuronide ConjugatesGlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugation of hydroxylated metabolites.
Involved Enzyme Systems

Studies on other phenothiazines indicate that several CYP isoforms are involved in their metabolism. The primary enzymes anticipated to metabolize this compound are:

  • CYP1A2: Often involved in both N-demethylation and S-oxidation of phenothiazines.

  • CYP3A4: A versatile enzyme known to contribute to the metabolism of a wide range of drugs, including phenothiazines.

  • CYP2C19: Plays a significant role in the N-demethylation of some phenothiazine compounds.

  • CYP2D6: While less consistently implicated, it can contribute to the hydroxylation of the phenothiazine ring.

Experimental Protocols for In Vitro Metabolism Studies

The following is a generalized protocol for investigating the in vitro metabolism of this compound, based on standard methodologies used for other phenothiazines.

Incubation with Human Liver Microsomes
  • Objective: To identify metabolites formed by CYP enzymes.

  • Materials:

    • Human liver microsomes (HLMs)

    • This compound

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

    • Add this compound to the HLM solution and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the parent drug and metabolites using LC-MS/MS.

Incubation with Hepatocytes
  • Objective: To investigate both Phase I and Phase II metabolism in a more complete cellular system.

  • Materials:

    • Cryopreserved or fresh human hepatocytes

    • Hepatocyte culture medium

    • This compound

  • Procedure:

    • Thaw and plate hepatocytes according to the supplier's instructions.

    • Allow cells to attach and recover.

    • Replace the medium with fresh medium containing this compound at various concentrations.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time course.

    • Collect aliquots of the medium at different time points.

    • Terminate the reaction and prepare samples for LC-MS/MS analysis as described above.

Recombinant CYP Isoform Phenotyping
  • Objective: To identify the specific CYP enzymes responsible for this compound metabolism.

  • Procedure:

    • Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of an NADPH regenerating system.

    • Analyze the formation of metabolites to determine the contribution of each isozyme.

Visualizations

Postulated Metabolic Pathway of this compound

Oxomemazine_Metabolism This compound This compound N_desmethyl N-desmethyl-oxomemazine This compound->N_desmethyl N-demethylation (CYP1A2, CYP2C19, CYP3A4) S_oxide This compound S-oxide This compound->S_oxide S-oxidation (CYP1A2, CYP3A4) Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation (CYP2D6, CYP1A2) N_desmethyl_S_oxide N-desmethyl-oxomemazine S-oxide N_desmethyl->N_desmethyl_S_oxide S-oxidation S_oxide->N_desmethyl_S_oxide N-demethylation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation (UGTs)

Caption: Postulated in vitro metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Analysis

Experimental_Workflow Start Start: this compound Incubation Incubation with - Human Liver Microsomes - Hepatocytes - Recombinant CYPs Start->Incubation Termination Reaction Termination (e.g., cold acetonitrile) Incubation->Termination Sample_Prep Sample Preparation (Protein Precipitation) Termination->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing End End: Metabolic Profile Data_Processing->End

Caption: General workflow for in vitro drug metabolism studies.

Conclusion

While direct experimental data on the in vitro metabolism of this compound is lacking, a robust understanding can be inferred from the well-established metabolic pathways of other phenothiazine derivatives. The primary routes of biotransformation are anticipated to be N-demethylation and S-oxidation, mediated by key CYP450 enzymes. Further research employing the standardized protocols outlined in this guide is necessary to definitively characterize the metabolic profile of this compound, which will be crucial for optimizing its therapeutic use and ensuring patient safety.

An In-depth Technical Guide to Oxomemazine Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of Oxomemazine, a phenothiazine derivative with potent antihistaminic and anticholinergic properties. The document details its affinity for various neurotransmitter receptors, outlines standard experimental protocols for receptor binding assays, and illustrates the key signaling pathways involved. This information is intended to support research and drug development efforts by providing a detailed understanding of this compound's pharmacological interactions.

This compound Receptor Binding Affinity Profile

This compound's therapeutic effects and side-effect profile are dictated by its interaction with a range of receptors. As a first-generation antihistamine, its primary target is the histamine H₁ receptor.[1][2] Additionally, its phenothiazine structure confers affinity for other receptor systems, notably muscarinic acetylcholine receptors.[1][2][3] The following table summarizes the available quantitative data on this compound's receptor binding affinities.

Data Presentation: this compound Receptor Binding Affinities

Receptor SubtypeKᵢ (nM)Test SystemRadioligandReference
Muscarinic M₁84Rat cerebral microsomes[³H]QNB
Muscarinic M₂1650Rat cerebral microsomes[³H]QNB
Muscarinic M₃~840¹Rat cerebral microsomes[³H]QNB
Histamine H₁Data not available²---
Dopamine D₂Data not available³---
Serotonin 5-HT₂ₐData not available³---
Adrenergic α₁Data not available³---

¹Value is estimated based on the finding that this compound has a 10-fold higher affinity for M₁ receptors than for M₃ receptors. ²While this compound is a potent histamine H₁ receptor antagonist, a specific Kᵢ value from publicly available literature could not be identified. ³As a phenothiazine derivative, this compound is expected to interact with dopaminergic, serotonergic, and adrenergic receptors. However, specific quantitative binding data (Kᵢ) for these receptors are not readily available in the surveyed literature.

Signaling Pathways

This compound's primary antagonistic actions at the histamine H₁ and muscarinic M₁ receptors interrupt their respective signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple through the Gαq subunit to activate the phospholipase C pathway.

Histamine H₁ Receptor Signaling Pathway

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H₁ Receptor Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Antagonist (Blocks)

Caption: Antagonism of the Histamine H₁ Receptor Signaling Pathway by this compound.

Muscarinic M₁ Receptor Signaling Pathway

M1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R Muscarinic M₁ Receptor Gq Gαq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound This compound->M1R Antagonist (Blocks)

Caption: Antagonism of the Muscarinic M₁ Receptor Signaling Pathway by this compound.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor. The following sections provide generalized protocols for filtration-based binding assays for the histamine H₁ and muscarinic M₁ receptors.

Experimental Workflow: Filtration-Based Radioligand Binding Assay

workflow prep 1. Preparation - Receptor Membranes - Radioligand - Test Compound (this compound) - Buffers incubate 2. Incubation Mix components and incubate to reach equilibrium. prep->incubate filter 3. Filtration Rapidly separate bound from free radioligand using a glass fiber filter. incubate->filter wash 4. Washing Wash filters with ice-cold buffer to remove non-specific binding. filter->wash measure 5. Measurement Quantify radioactivity on filters using scintillation counting. wash->measure analyze 6. Data Analysis - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation. measure->analyze

Caption: General workflow for a competitive radioligand binding assay.

A. Histamine H₁ Receptor Binding Assay Protocol

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H₁ receptor.

  • Materials:

    • Receptor Source: Membranes from cells stably expressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Mepyramine (a selective H₁ antagonist).

    • Test Compound: this compound, serially diluted.

    • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of an unlabeled H₁ antagonist (e.g., Mianserin or Diphenhydramine).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

    • Scintillation Counter and Cocktail.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Mepyramine (typically at or below its Kₔ), and varying concentrations of this compound.

    • For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add the high concentration of the unlabeled antagonist.

    • Initiate the binding reaction by adding the receptor membrane preparation to each well.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

B. Muscarinic M₁ Receptor Binding Assay Protocol

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the muscarinic M₁ receptor.

  • Materials:

    • Receptor Source: Membranes from cells expressing the human muscarinic M₁ receptor or tissue homogenates rich in M₁ receptors (e.g., rat cerebral cortex).

    • Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine ([³H]-NMS) (selective muscarinic antagonists).

    • Test Compound: this compound, serially diluted.

    • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of an unlabeled muscarinic antagonist (e.g., Atropine).

    • Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4 or 20 mM HEPES with 100 mM NaCl and 10 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer or 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus and Scintillation Counter.

  • Procedure:

    • The procedure is analogous to the H₁ receptor binding assay. Combine assay buffer, a fixed concentration of the muscarinic radioligand, and varying concentrations of this compound in a 96-well plate.

    • Include wells for total binding (vehicle) and non-specific binding (e.g., Atropine).

    • Add the receptor membrane preparation to start the reaction.

    • Incubate at a controlled temperature (e.g., 27-30°C) to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration and wash the filters with ice-cold wash buffer.

    • Measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Follow the same data analysis steps as described for the histamine H₁ receptor assay to determine the IC₅₀ and subsequently calculate the Kᵢ for this compound at the muscarinic M₁ receptor using the Cheng-Prusoff equation.

Conclusion

This guide provides a detailed overview of the receptor binding characteristics of this compound, with a focus on its high affinity for muscarinic M₁ and M₂ receptors. While its potent antagonism at the histamine H₁ receptor is a cornerstone of its clinical use, a precise Kᵢ value remains to be publicly documented. Similarly, its affinity for dopaminergic, serotonergic, and adrenergic receptors, which is expected based on its phenothiazine class, requires further quantitative investigation. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further explore the pharmacology of this compound and develop novel therapeutic applications.

References

Methodological & Application

Development of a Stability-Indicating HPLC Method for the Determination of Oxomemazine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Oxomemazine in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, and the method was validated in accordance with International Council for Harmonisation (ICH) guidelines. The developed method is suitable for routine quality control analysis and stability studies of this compound.

Introduction

This compound is a phenothiazine derivative with antihistaminic and antitussive properties.[1] It is a first-generation antihistamine that is used in the treatment of cough and common cold symptoms. Accurate and reliable analytical methods are essential for ensuring the quality and stability of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high specificity, sensitivity, and accuracy.[2][3][4] This application note details the development and validation of a stability-indicating RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this study. The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound and its degradation products.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:35mM KH2PO4 (20:5:75, v/v/v), pH adjusted to 2.9 ± 0.1[5]
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm
Column Temperature Ambient
Run Time 15 minutes
Reagents and Standards

This compound working standard was obtained from a certified source. HPLC grade acetonitrile, methanol, and potassium dihydrogen phosphate were used. High purity water was used for the preparation of the mobile phase.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound working standard in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

  • Sample Solution: For assay of a pharmaceutical formulation, an amount of the formulation equivalent to 10 mg of this compound was dissolved in 10 mL of mobile phase. The solution was sonicated for 15 minutes and then filtered through a 0.45 µm nylon filter. A suitable aliquot was then diluted with the mobile phase to obtain a final concentration of 100 µg/mL.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing the blank (mobile phase), placebo, standard solution, and sample solution. The chromatograms were examined for any interference at the retention time of this compound. To assess the stability-indicating nature of the method, stress degradation studies were performed. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Linearity

The linearity of the method was determined by analyzing a series of dilutions of the this compound standard solution over a concentration range of 10-50 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the standard addition method. A known amount of standard this compound was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the assay concentration). The recovery of the added standard was calculated.

Precision
  • System Precision: Six replicate injections of the working standard solution were made, and the percentage relative standard deviation (%RSD) of the peak areas was calculated.

  • Method Precision (Repeatability): Six independent sample preparations from the same batch of formulation were analyzed, and the %RSD of the assay results was calculated.

  • Intermediate Precision (Ruggedness): The method precision was repeated on a different day by a different analyst using a different instrument to assess the ruggedness of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm).

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 8.7 minutes. The method was found to be specific, as no interference from the blank or placebo was observed at the retention time of the drug. The stress degradation studies showed that the degradation products were well-separated from the parent drug peak, confirming the stability-indicating nature of the method.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Areas ≤ 2.0%0.8%

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area
10125430
20251050
30376890
40502120
50628540
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Data

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.38
100%100100.2100.20
120%120119.899.83

Table 5: Precision Data

Precision Type%RSD
System Precision 0.8%
Method Precision 1.1%
Intermediate Precision 1.3%

The results from the robustness study indicated that minor variations in the chromatographic parameters did not significantly affect the results, demonstrating the reliability of the method.

Conclusion

A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method is suitable for routine quality control testing and stability studies of this compound in bulk and pharmaceutical dosage forms.

Experimental Protocols and Visualizations

Protocol for HPLC Method Development

HPLC_Method_Development A Literature Survey & Drug Properties B Selection of Chromatographic Mode (Reversed-Phase) A->B C Column Selection (C18, 250x4.6mm, 5µm) B->C D Wavelength Selection (UV Scan of this compound) C->D E Mobile Phase Optimization D->E F Initial Mobile Phase (Methanol:Water) E->F Start G Adjust pH & Buffer Strength (KH2PO4, pH 2.9) F->G Iterate H Optimize Organic Ratio (ACN:MeOH) G->H Iterate I Flow Rate Optimization (1.5 mL/min) H->I Iterate J System Suitability Testing I->J J->E If not suitable K Method Validation (ICH Guidelines) J->K If suitable

Caption: Workflow for HPLC Method Development of this compound.

Protocol for Method Validation

Method_Validation Validation Validated HPLC Method Specificity Specificity (Interference & Stress Studies) Validation->Specificity Linearity Linearity (Concentration vs. Response) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (System, Method, Intermediate) Validation->Precision Robustness Robustness (Deliberate Variations) Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

References

Application Note: Chiral Separation of Oxomemazine Enantiomers by Ultra-Fast Liquid Chromatography (UFLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxomemazine is a phenothiazine derivative with antihistamine and anticholinergic properties, commonly used in the treatment of cough.[1][2] As a chiral molecule, it exists as two enantiomers, (R)- and (S)-oxomemazine, which may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note details a validated Ultra-Fast Liquid Chromatography (UFLC) method for the effective chiral separation of this compound enantiomers.

Instrumentation and Consumables

  • UFLC System: A system capable of high-pressure gradient or isocratic elution with a UV detector.

  • Chiral Column: Amylose-based chiral column (e.g., Amylose Tris(5-chloro-2-methylphenylcarbamate)).

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic this compound standard, dissolved in a suitable solvent (e.g., mobile phase).

Experimental Protocols

1. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution at a concentration of 10-50 µg/mL by diluting with the mobile phase.[3]

2. UFLC Method Parameters

The following UFLC conditions have been demonstrated to be effective for the chiral separation of this compound enantiomers.

ParameterCondition
Column Amylose Tris (5-chloro-2-methylphenylcarbamate)
Mobile Phase n-hexane: Isopropyl Alcohol (IPA): Diethylamine (DEA) (60:40:0.1, v/v/v)[3]
Flow Rate To be optimized for UFLC system (typically 0.5 - 1.5 mL/min)
Column Temperature Ambient
Detection Wavelength 227 nm[4]
Injection Volume 10 µL
Internal Standard (optional) Metronidazole

3. Sample Analysis Procedure

  • Equilibrate the UFLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared this compound working standard solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., up to 30 minutes).

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

Results and Data

The UFLC method described provides a clear separation of the (R)- and (S)-enantiomers of this compound. The following table summarizes typical performance data obtained from published studies.

Parameter(R)-Oxomemazine(S)-OxomemazineInternal Standard (Metronidazole)Reference
Retention Time (min) 9.51110.7126.503
Within-run Precision (%RSD) 0.018 - 0.1020.028 - 0.675-
Between-run Precision (%RSD) 0.018 - 0.1020.028 - 0.675-
Accuracy (%) 95.971 - 99.72097.199 - 103.921-

Note: Retention times can vary depending on the specific UFLC system, column dimensions, and exact mobile phase composition.

Visualizations

G cluster_prep Sample Preparation cluster_uflc UFLC Analysis cluster_data Data Processing racemic_this compound Racemic this compound Standard dissolve Dissolve in Mobile Phase racemic_this compound->dissolve working_standard Working Standard (10-50 µg/mL) dissolve->working_standard inject Inject Sample (10 µL) working_standard->inject separation Chiral Separation on Amylose Column inject->separation detection UV Detection (227 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Enantiomers integration->quantification

Caption: Experimental workflow for the chiral separation of this compound enantiomers by UFLC.

G cluster_params Key Separation Parameters cluster_outcomes Performance Outcomes CSP Chiral Stationary Phase (Amylose-based) Resolution Resolution (Rs) CSP->Resolution Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase Composition (n-hexane, IPA, DEA) MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime MobilePhase->Selectivity FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime Temperature Temperature Temperature->Resolution Temperature->RetentionTime

Caption: Logical relationship of key parameters influencing chiral separation performance.

Conclusion

The presented UFLC method provides a rapid, reliable, and reproducible approach for the chiral separation of this compound enantiomers. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase system offers excellent resolution and selectivity. This method is suitable for routine quality control analysis and can be adapted for pharmacokinetic studies in biological matrices.

References

Application Notes & Protocols for the Spectrophotometric Determination of Oxomemazine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxomemazine is a first-generation antihistamine and anticholinergic agent, belonging to the phenothiazine chemical class. It is primarily used as a cough suppressant, often in combination with other active ingredients in syrup formulations. Accurate and precise quantification of this compound in pharmaceutical preparations is crucial for ensuring product quality and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in solution, primarily focusing on ion-pair complexation methods.

Principle of the Methods

The spectrophotometric methods described herein are based on the formation of colored complexes between this compound and specific reagents, which can be quantified by measuring the absorbance at a characteristic wavelength. The intensity of the color produced is directly proportional to the concentration of this compound in the sample, following Beer-Lambert's law.

The most common approach involves the formation of an ion-pair complex . This compound hydrochloride, which possesses a tertiary amino group, becomes protonated in an acidic medium, forming a positively charged cation. This cation then reacts with an anionic dye (a chromogenic agent) to form a stable, colored ion-pair complex. This complex is then extracted into an organic solvent, and its absorbance is measured.[1][2][3][4][5]

Experimental Protocols

Method 1: Ion-Pair Complexation with Bromocresol Green (BCG)

This method is based on the reaction of this compound with bromocresol green in an acidic buffer to form a yellow ion-pair complex, which is then extracted and quantified.

Apparatus:

  • UV-Visible Spectrophotometer

  • pH meter

  • Separatory funnels (125 mL)

  • Volumetric flasks (10, 25, 50, 100 mL)

  • Pipettes and burettes

Reagents and Solutions:

  • This compound Hydrochloride Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound hydrochloride and dissolve it in a small amount of doubly distilled water in a 100 mL volumetric flask. Dilute to the mark with doubly distilled water.

  • Bromocresol Green (BCG) Solution: Prepare a solution of BCG in a suitable solvent as specified in the research literature.

  • Universal Buffer Solution (pH 3.0): Prepare a universal buffer and adjust the pH to 3.0 using a pH meter.

  • Chloroform: Analytical grade.

Procedure:

  • Into a series of 125 mL separatory funnels, pipette aliquots of the this compound stock solution to prepare a set of calibration standards (e.g., covering the range of 2.0–18.0 µg/mL).

  • Add a specific volume of the universal buffer (pH 3.0) to each separatory funnel.

  • Add a specified volume of the BCG reagent solution to each funnel.

  • Add a defined volume of chloroform to each funnel.

  • Shake the funnels vigorously for a few minutes to ensure complete complex formation and extraction.

  • Allow the layers to separate and collect the organic (chloroform) layer.

  • Measure the absorbance of the organic layer at 413 nm against a reagent blank prepared in the same manner without the drug.

  • Construct a calibration curve by plotting the absorbance versus the concentration of this compound.

  • Determine the concentration of this compound in the unknown sample by measuring its absorbance and interpolating from the calibration curve.

Method 2: Ion-Pair Complexation with Other Acidic Dyes

Similar procedures can be followed using other acidic dyes. The key parameters for some of these dyes are summarized in the table below. The fundamental steps of preparing standards, adding buffer and reagent, extracting with an organic solvent, and measuring the absorbance remain the same.

Data Presentation

The following table summarizes the quantitative data for the spectrophotometric determination of this compound using various ion-pair forming reagents.

ReagentpHλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)SolventReference
Bromocresol Green (BCG)3.04132.0–18.04.1 x 10⁴Chloroform
Congo Red (CR)5.54952.0–14.01.1 x 10⁴Chloroform
Methyl Orange (MO)3.54842.0–16.03.5 x 10⁴Chloroform
Bromocresol Purple (BCP)3.44052.0–13.03.7 x 10⁴Dichloromethane
Bromophenol Blue (BPB)4.04052.0–14.03.1 x 10⁴Dichloromethane

Visualizations

Logical Relationship of Ion-Pair Formation

IonPairFormation This compound This compound (Tertiary Amine) ProtonatedOxo Protonated this compound (Cation) This compound->ProtonatedOxo Acidic Medium (H+) IonPair Colored Ion-Pair Complex ProtonatedOxo->IonPair AcidicDye Anionic Dye (e.g., BCG) AcidicDye->IonPair Extraction Extraction into Organic Solvent IonPair->Extraction Measurement Spectrophotometric Measurement Extraction->Measurement

Caption: Principle of Ion-Pair Formation for this compound Determination.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis StockSol Prepare this compound Stock Solution Standards Prepare Calibration Standards StockSol->Standards AddBuffer Add Buffer (Adjust pH) Standards->AddBuffer AddReagent Add Ion-Pair Reagent (e.g., BCG) AddBuffer->AddReagent AddSolvent Add Organic Solvent (e.g., Chloroform) AddReagent->AddSolvent Extract Shake to Extract Ion-Pair Complex AddSolvent->Extract Separate Separate Organic Layer Extract->Separate MeasureAbs Measure Absorbance at λmax Separate->MeasureAbs CalCurve Construct Calibration Curve MeasureAbs->CalCurve DetermineConc Determine Concentration of Unknown CalCurve->DetermineConc

References

Cell-based Assays for Studying Oxomemazine Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine is a first-generation antihistamine belonging to the phenothiazine class of drugs. It is primarily recognized for its potent antagonism of the histamine H1 receptor, contributing to its anti-allergic properties.[1][2][3] Additionally, this compound exhibits notable anticholinergic effects by acting as a selective antagonist of the muscarinic M1 receptor.[4] Its therapeutic applications include the symptomatic treatment of allergic conditions and cough. Understanding the cellular effects of this compound is crucial for elucidating its therapeutic mechanisms and potential off-target effects.

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of this compound's pharmacological profile. Detailed protocols for key functional assays are presented to enable researchers to assess its potency and impact on cell viability and cytotoxicity.

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological actions are mediated through the blockade of H1 and M1 G-protein coupled receptors (GPCRs).

  • Histamine H1 Receptor Antagonism: this compound competitively inhibits the binding of histamine to the H1 receptor. The H1 receptor is coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in inflammatory responses. Furthermore, H1 receptor activation can lead to the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.

  • Muscarinic M1 Receptor Antagonism: this compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. Similar to the H1 receptor, the M1 receptor is also coupled to Gq/11 proteins, and its activation initiates the PLC-IP3-DAG signaling cascade, leading to an increase in intracellular calcium.

  • Other Potential Targets: As a phenothiazine derivative, this compound may interact with other receptors, such as dopamine and serotonin receptors, although its affinity for these is less characterized.

Quantitative Data Summary

Target ReceptorParameterValueCell Line/SystemReference
Muscarinic M1 ReceptorKi84 nMRat Cerebral Microsomes
Muscarinic M2 ReceptorKi1.65 µMRat Cerebral Microsomes
Histamine H1 ReceptorIC50/EC50To be determinede.g., HEK293 cells expressing H1R-
Muscarinic M1 ReceptorIC50/EC50To be determinede.g., CHO cells expressing M1R-

Signaling Pathway Diagrams

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_NFkB_complex This compound This compound H1R H1 Receptor This compound->H1R Inhibits Histamine Histamine Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2_ER Ca2+ IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Activates IkB_p->NFkB Dissociates

Caption: Histamine H1 Receptor Signaling Pathway and Site of this compound Inhibition.

M1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M1R M1 Receptor This compound->M1R Inhibits ACh Acetylcholine ACh->M1R Activates Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2_ER Ca2+

Caption: Muscarinic M1 Receptor Signaling Pathway and Site of this compound Inhibition.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing either the histamine H1 receptor or the muscarinic M1 receptor.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis seed_cells Seed cells expressing H1R or M1R in a 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye incubate_dye Incubate for 30-60 min at 37°C load_dye->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells add_oxo Add varying concentrations of this compound wash_cells->add_oxo incubate_oxo Incubate for 15-30 min add_oxo->incubate_oxo add_agonist Add agonist (Histamine for H1R, Acetylcholine for M1R) incubate_oxo->add_agonist measure_fluorescence Measure fluorescence intensity kinetically using a fluorescence plate reader add_agonist->measure_fluorescence analyze_data Analyze data to determine IC50 values measure_fluorescence->analyze_data

Caption: Experimental Workflow for the Intracellular Calcium Mobilization Assay.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor (for H1R assay) or CHO-K1 cells stably expressing the human muscarinic M1 receptor (for M1R assay).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Black, clear-bottom 96-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Histamine dihydrochloride (for H1R assay).

  • Acetylcholine chloride (for M1R assay).

  • Fluorescence plate reader with kinetic reading capability and automated injection.

Procedure:

  • Cell Seeding: Seed the receptor-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare the agonist (histamine or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading for 10-20 seconds.

    • Use the plate reader's injector to add the agonist to the wells and immediately begin recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The antagonist effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cell line (e.g., HEK293 or CHO-K1).

  • Cell culture medium.

  • Clear 96-well microplates.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a clear 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot cell viability (%) against the logarithm of the this compound concentration to determine the concentration at which cell viability is reduced by 50% (IC50).

Protocol 3: Cytotoxicity (LDH) Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Selected cell line.

  • Cell culture medium.

  • Clear 96-well microplates.

  • This compound.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis:

    • Subtract the absorbance of the background control (medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to determine the concentration that causes 50% cytotoxicity (CC50).

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the pharmacological effects of this compound. By employing these protocols, researchers can determine the functional potency of this compound at its primary targets, the histamine H1 and muscarinic M1 receptors, and assess its impact on cell health. The data generated from these assays are essential for a comprehensive understanding of this compound's mechanism of action and for guiding further drug development and research efforts.

References

Application of Oxomemazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential research applications of oxomemazine in neuropharmacology. Detailed protocols for key experimental procedures are included to facilitate further investigation into its neuropharmacological profile.

Introduction

This compound is a phenothiazine derivative recognized for its potent antihistaminic and anticholinergic properties.[1][2] As a first-generation H1-antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[3] Its primary mechanism of action involves the competitive antagonism of histamine H1 receptors and a selective antagonism of muscarinic M1 receptors.[4][5] While its use has traditionally been in the treatment of allergies and cough, its chemical structure as a phenothiazine suggests potential interactions with other neurotransmitter systems, such as dopaminergic and serotonergic pathways, which are critical targets in neuropharmacological research.

Mechanism of Action

This compound's neuropharmacological effects are primarily attributed to its interaction with the following receptors:

  • Histamine H1 Receptors: As a potent antagonist, this compound blocks the effects of histamine in the central nervous system, which contributes to its sedative properties. This antagonism also interferes with the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.

  • Muscarinic M1 Receptors: this compound exhibits selective antagonism for M1 muscarinic receptors, which is responsible for its anticholinergic effects. This selectivity has been demonstrated in receptor binding studies.

The potential for this compound to interact with dopamine and serotonin receptors, a characteristic of many phenothiazines, remains an area for further investigation. The following protocols are designed to enable researchers to explore these and other aspects of this compound's neuropharmacology.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)SpeciesTissueReference
Muscarinic M184RatCerebral Microsomes
Muscarinic M31650RatCerebral Microsomes

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

oxomemazine_signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC Sedation Sedation H1R->Sedation M1R Muscarinic M1 Receptor M1R->PLC Anticholinergic Anticholinergic Effects M1R->Anticholinergic This compound This compound This compound->H1R This compound->M1R Histamine Histamine Histamine->H1R Acetylcholine Acetylcholine Acetylcholine->M1R PIP2 PIP2 PLC->PIP2 NFkB NF-κB Activation PLC->NFkB IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation receptor_binding_workflow prep Prepare Membrane Homogenates (e.g., from transfected cells or brain tissue) incubation Incubate Membranes with Radioligand and varying concentrations of this compound prep->incubation radioligand Prepare Radioligand and Non-labeled this compound dilutions radioligand->incubation filtration Separate Bound and Free Ligand (via vacuum filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis anxiolytic_workflow acclimation Animal Acclimation to Housing and Handling drug_admin Administer this compound or Vehicle (e.g., i.p. injection) acclimation->drug_admin habituation Habituation to Testing Room drug_admin->habituation behavioral_test Behavioral Testing (Elevated Plus Maze or Open Field Test) habituation->behavioral_test data_collection Automated Video Tracking and Data Collection behavioral_test->data_collection analysis Statistical Analysis of Behavioral Parameters data_collection->analysis

References

Application Notes: Oxomemazine as a Tool Compound in Respiratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxomemazine is a first-generation phenothiazine antihistamine with potent antitussive (cough-suppressing) and anticholinergic properties.[1][2] These characteristics make it a valuable tool compound for researchers, scientists, and drug development professionals investigating respiratory physiology and pharmacology. Its primary applications in a research setting include studying the mechanisms of cough, evaluating the role of histamine H1 receptors in respiratory inflammation and bronchoconstriction, and serving as a reference compound in the development of novel antitussive and anti-allergic therapies.[1][3] This document provides a detailed overview of this compound's mechanism of action, quantitative data, and experimental protocols for its use in respiratory studies.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action:

  • Histamine H1 Receptor Antagonism : The core mechanism of this compound is its function as a potent antagonist of the histamine H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors on smooth muscle and endothelial cells in the respiratory tract, leading to bronchoconstriction, increased vascular permeability, and mucus secretion. By competitively blocking these receptors, this compound mitigates the inflammatory cascade associated with allergic respiratory conditions.

  • Central Antitussive Effect : this compound possesses a significant cough-suppressing effect, which is believed to be mediated by its action on the central nervous system. It targets and modulates the cough reflex pathway in the brainstem, thereby reducing the frequency and intensity of coughs. This central action is a key component of its utility in studying the neuropharmacology of the cough reflex.

  • Anticholinergic (Antimuscarinic) Activity : this compound exhibits pronounced anticholinergic properties by selectively antagonizing muscarinic M1 receptors. This blockade inhibits the action of acetylcholine, a neurotransmitter that promotes mucus secretion in the respiratory tract. The reduction in mucus production can alleviate symptoms such as a runny nose. This compound displays a 20-fold higher affinity for M1 receptors compared to M2 receptors.

  • Sedative Properties : As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and acts on central H1 receptors, which results in sedation. This effect can be a consideration in experimental design and data interpretation.

Data Presentation

The following table summarizes the available quantitative data on this compound's binding affinity for relevant receptors. This information is critical for designing experiments and understanding its selectivity profile.

ParameterReceptor TargetValueSpeciesComments
Ki Muscarinic M1 Receptor84 nMRatHigh-affinity binding site.
Ki Muscarinic M2 Receptor1.65 µM (1650 nM)RatLow-affinity binding site, demonstrating ~20-fold selectivity for M1 over M2.

Note: Specific Ki or IC50 values for the histamine H1 receptor are not extensively detailed in the readily available literature, but this compound is consistently characterized as a potent H1 antagonist.

Signaling Pathway Visualization

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds This compound This compound This compound->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Effects Bronchoconstriction, ↑ Vascular Permeability, Pro-inflammatory Mediators NFkB->Effects

Caption: Histamine H1 receptor signaling cascade and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Functional Assay - Intracellular Calcium Mobilization

This protocol assesses the potency of this compound as an H1 receptor antagonist by measuring its ability to inhibit histamine-induced calcium release in cells expressing the receptor.

1. Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Test Compounds: this compound, Histamine (agonist), known H1 antagonist (positive control).

  • Equipment: 96- or 384-well black, clear-bottom plates; fluorescent plate reader with calcium measurement capabilities (e.g., FLIPR, FlexStation).

2. Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. Prepare a fixed concentration of histamine (typically the EC₈₀ concentration, predetermined in a separate agonist dose-response experiment).

  • Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the various concentrations of this compound or control antagonist to the wells. Incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescent plate reader. Establish a stable baseline fluorescence reading for each well.

  • Agonist Stimulation: Add the EC₈₀ concentration of histamine to all wells (except for negative controls) and immediately begin recording the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis: Determine the peak fluorescent response for each well. Plot the response against the concentration of this compound. Calculate the IC₅₀ value using a non-linear regression model (log(inhibitor) vs. response).

Protocol 2: In Vivo Antitussive Activity - Citric Acid-Induced Cough in Guinea Pigs

This protocol evaluates the ability of this compound to suppress cough in a standard preclinical model.

1. Animals and Housing:

  • Species: Male Dunkin-Hartley guinea pigs (300-400g).

  • Housing: House animals in a controlled environment (22±2°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least 5-7 days before the experiment.

2. Materials and Reagents:

  • Tussigenic Agent: 0.3 M Citric Acid solution in sterile saline.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Control Compounds: Vehicle control, positive control (e.g., Dextromethorphan, 30 mg/kg).

  • Equipment: Whole-body plethysmograph chambers, ultrasonic nebulizer, audio recording equipment, and specialized software for cough sound analysis.

3. Procedure:

  • Acclimatization to Chambers: On the day of the experiment, place each guinea pig into a plethysmograph chamber and allow it to acclimate for at least 10 minutes.

  • Drug Administration: Administer this compound (e.g., 1-30 mg/kg), vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection). Allow for a pre-treatment period (e.g., 60 minutes for oral administration).

  • Cough Induction: Expose the animals to an aerosol of 0.3 M citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 10 minutes).

  • Cough Recording: Throughout the exposure period, record the cough sounds using a microphone placed in the chamber. Simultaneously, record the pressure changes within the plethysmograph to help distinguish coughs from other respiratory events.

  • Data Analysis: Manually or automatically count the number of coughs for each animal by analyzing the audio recordings and plethysmograph signals. A cough is typically characterized by a distinctive explosive sound preceded by a large inspiration.

  • Statistical Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). Calculate the percentage inhibition of the cough response.

Experimental_Workflow A 1. Animal Acclimatization (7 days) B 2. Group Assignment (Randomized) A->B C 3. Drug Administration B->C D1 Vehicle Control C->D1 D2 This compound (Dose 1, 2, 3...) C->D2 D3 Positive Control (e.g., Dextromethorphan) C->D3 E 4. Pre-treatment Period (e.g., 60 min p.o.) D1->E D2->E D3->E F 5. Tussigen Challenge (Citric Acid Aerosol, 10 min) E->F G 6. Cough Recording & Counting (Audio & Plethysmography) F->G H 7. Data Analysis (% Inhibition vs Vehicle) G->H

Caption: Experimental workflow for in vivo evaluation of this compound's antitussive effect.

Logical Relationships

Logical_Relationships cluster_mech Mechanisms of Action cluster_effects Physiological Effects in Respiratory System Oxo This compound H1_Block Peripheral & Central Histamine H1 Receptor Blockade Oxo->H1_Block M1_Block Muscarinic M1 Receptor Blockade Oxo->M1_Block CNS_Action Central Action on Brainstem Cough Center Oxo->CNS_Action Broncho Reduced Bronchoconstriction H1_Block->Broncho Perm Decreased Vascular Permeability H1_Block->Perm Sedation Sedation (Side Effect) H1_Block->Sedation Mucus Reduced Mucus Secretion M1_Block->Mucus Cough Suppression of Cough Reflex CNS_Action->Cough

Caption: Logical relationship between this compound's mechanisms and its respiratory effects.

References

Application Note: Identification of Oxomemazine Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine is a phenothiazine derivative with potent antihistaminic and antitussive properties. A thorough understanding of its metabolic fate is crucial for comprehensive pharmacokinetic studies, drug safety evaluation, and clinical efficacy assessment. This application note provides a detailed protocol for the identification of this compound metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described is designed to enable researchers to effectively identify and characterize the biotransformation products of this compound.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of phenothiazine derivatives, this compound is expected to undergo extensive phase I and phase II metabolism. The primary metabolic routes are predicted to be:

  • N-Demethylation: Removal of one or both methyl groups from the tertiary amine on the propyl side chain.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the alkyl side chain.

  • N-Oxidation: Oxidation of the nitrogen atom in the side chain to form an N-oxide.

  • S-Oxidation: Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.

  • Phase II Conjugation: Glucuronidation or sulfation of the hydroxylated metabolites to increase their water solubility and facilitate excretion.

A proposed metabolic pathway for this compound is illustrated in the diagram below.

This compound This compound N_Desmethyl N-Desmethylthis compound This compound->N_Desmethyl N-Demethylation Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation Sulfoxide This compound Sulfoxide This compound->Sulfoxide S-Oxidation N_Didesmethyl N,N-Didesmethylthis compound N_Desmethyl->N_Didesmethyl N-Demethylation Conjugates Glucuronide/Sulfate Conjugates Hydroxylated->Conjugates Phase II Conjugation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The overall workflow for the identification of this compound metabolites involves sample preparation, LC-MS/MS analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (e.g., Urine, Plasma, Microsomes) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Biological_Matrix->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Reversed-Phase) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (Full Scan & Product Ion Scan) LC_Separation->MS_Detection Metabolite_Identification Metabolite Identification (Mass shift, Fragmentation pattern) MS_Detection->Metabolite_Identification Structure_Elucidation Structure Elucidation Metabolite_Identification->Structure_Elucidation Final_Report Metabolite Profile Report Structure_Elucidation->Final_Report

Caption: Experimental workflow for this compound metabolite identification.

Experimental Protocols

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific biological matrix.

a) For Urine Samples (to analyze conjugated metabolites):

  • To 1 mL of urine, add 10 µL of a suitable internal standard (e.g., a structurally related compound not expected to be present in the sample).

  • Add 500 µL of 1 M acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex and incubate at 37°C for 2 hours to hydrolyze the glucuronide and sulfate conjugates.

  • Proceed with Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

b) Solid Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c) Liquid-Liquid Extraction (LLE):

  • Adjust the pH of the pre-treated sample to 9-10 with 1 M sodium hydroxide.

  • Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-800) for initial screening, followed by Product Ion Scan (PIS) for fragmentation analysis
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
Collision Energy Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation data

Data Presentation: Predicted Metabolites and Mass Shifts

The following table summarizes the predicted metabolites of this compound and their expected mass shifts from the parent drug. High-resolution mass spectrometry is recommended for accurate mass measurements to aid in elemental composition determination.

Putative MetaboliteBiotransformationMolecular Formula ChangeExact Mass Change (Da)
This compound-C18H22N2O2S330.1402
Phase I Metabolites
N-Desmethylthis compoundN-Demethylation-CH2-14.0157
N,N-Didesmethylthis compoundDi-N-Demethylation-C2H4-28.0313
Hydroxylated this compoundHydroxylation+O+15.9949
This compound N-OxideN-Oxidation+O+15.9949
This compound SulfoxideS-Oxidation+O+15.9949
Dihydroxylated this compoundDi-Hydroxylation+O2+31.9898
Phase II Metabolites
Hydroxylated this compound GlucuronideHydroxylation + Glucuronidation+C6H8O7+192.0270

Conclusion

The LC-MS/MS method detailed in this application note provides a robust framework for the identification and characterization of this compound metabolites. The combination of efficient sample preparation, high-resolution chromatography, and sensitive mass spectrometric detection allows for a comprehensive metabolic profiling of this important pharmaceutical compound. The provided protocols and predicted metabolite information will serve as a valuable resource for researchers in drug metabolism and related fields. Further studies would be required to confirm the exact structures of the identified metabolites, potentially through the use of synthesized reference standards and NMR spectroscopy.

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with Oxomemazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxomemazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a first-generation phenothiazine antihistamine that primarily acts as a histamine H1 receptor antagonist. It also exhibits antimuscarinic properties.[1] For in vitro research, it is typically supplied as a solid, white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

Q2: I'm having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?

This compound has low aqueous solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. Ethanol can also be used.[1]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a concentration of 10 mM or higher. Commercial suppliers indicate solubility of at least 30 mg/mL in DMSO.[1] To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue known as "crashing out." Here are several strategies to prevent precipitation:

  • Serial Dilution: Instead of directly diluting your concentrated DMSO stock into the aqueous medium, perform an intermediate dilution in DMSO first. For example, dilute a 10 mM stock to 1 mM in DMSO before adding it to your cell culture medium.

  • Pre-warming: Warm both your this compound stock solution and the aqueous diluent (e.g., PBS or cell culture medium) to 37°C before mixing.

  • Vortexing: Add the this compound stock solution dropwise to the aqueous medium while continuously vortexing or stirring.

  • Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Q5: What is the difference between this compound free base and this compound hydrochloride, and which one should I use?

This compound is a weakly basic compound. The free base form typically has lower aqueous solubility. The hydrochloride (HCl) salt form is generally more water-soluble. For most in vitro applications where a stock solution is first prepared in an organic solvent like DMSO, either form can be used. However, if you require higher solubility in an aqueous buffer, the hydrochloride salt may be preferable.

Q6: How should I store my this compound solutions?

  • Powder: Store the solid form of this compound at -20°C.

  • Stock Solutions (in DMSO): Aliquot your concentrated stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.

  • Aqueous Solutions: Aqueous dilutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂O₂S
Molecular Weight330.44 g/mol
AppearanceWhite to off-white solid
Storage Temperature-20°C

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO≥30 mg/mL (approx. 90.79 mM)
Ethanol10 mg/mL (approx. 30.26 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general guideline for preparing this compound solutions for use in a 96-well plate-based cell viability assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Methodology:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Tare a sterile microcentrifuge tube.

    • Weigh out 3.30 mg of this compound powder (Molecular Weight = 330.44 g/mol ).

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, warm the tube to 37°C or sonicate for 5-10 minutes.

    • This yields a 10 mM stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation, prepare a 1 mM intermediate solution by diluting 100 µL of the 10 mM stock solution into 900 µL of sterile DMSO.

  • Prepare the Final Working Solutions in Cell Culture Medium:

    • Warm the complete cell culture medium to 37°C.

    • To prepare a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate solution) to 999 µL (or 990 µL) of the pre-warmed cell culture medium. The final DMSO concentration will be 0.1% or 1%, respectively.

    • Perform serial dilutions from this working solution to achieve the desired concentration range for your experiment, ensuring the final DMSO concentration remains consistent across all wells.

  • Cell Treatment:

    • Plate your cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Logical Workflow for Preparing this compound Solutions

G cluster_prep Solution Preparation Workflow A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Warm/Sonicate (if necessary) B->C D Prepare Intermediate Dilution (e.g., 1 mM in DMSO) B->D Recommended C->B F Add Stock to Medium (while vortexing) D->F E Pre-warm Cell Culture Medium (37°C) E->F G Final Working Solution (e.g., 1-100 µM) F->G

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Precipitation Issues

G cluster_troubleshooting Troubleshooting Precipitation A Precipitation Observed Upon Dilution B Use Serial Dilution in DMSO A->B C Pre-warm Solutions to 37°C A->C D Add Stock Dropwise while Vortexing A->D E Lower Final Concentration A->E F Successful Solubilization B->F C->F D->F E->F

Caption: Key steps to troubleshoot this compound precipitation.

Simplified Signaling Pathway of this compound Action

G cluster_pathway This compound as a Histamine H1 Receptor Antagonist Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Activation H1R->PLC Downstream Downstream Signaling (e.g., IP₃, DAG, Ca²⁺ release) PLC->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response

Caption: this compound blocks histamine-induced H1 receptor signaling.

References

Optimizing Oxomemazine Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oxomemazine dosage in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a first-generation antihistamine belonging to the phenothiazine class of compounds. Its primary mechanism of action is the antagonism of the histamine H1 receptor.[1] Additionally, it exhibits anticholinergic properties, primarily through antagonism of the muscarinic M1 receptor, and possesses sedative effects.[2][3] Some studies suggest that, like other H1-antihistamines, it may also modulate the NF-κB signaling pathway.[4][5]

Q2: What are the key considerations before starting an experiment with this compound?

A2: Before using this compound in your cell culture experiments, it is crucial to:

  • Determine the expression of target receptors in your cell line: Confirm that your chosen cell line expresses the histamine H1 receptor and/or the muscarinic M1 receptor.

  • Establish a dosage range: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint.

  • Ensure proper solubility: this compound is sparingly soluble in water but soluble in DMSO. Prepare a concentrated stock solution in DMSO and dilute it in your culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Include appropriate controls: Use vehicle controls (e.g., DMSO), positive controls (e.g., histamine or a known M1 agonist), and negative controls to ensure the validity of your results.

Q3: In which cell lines can I study the effects of this compound?

A3: The choice of cell line will depend on your research question:

  • For studying H1 receptor antagonism and its effect on NF-κB signaling: Human lung adenocarcinoma cells (A549) and human embryonic kidney cells (HEK293) are suitable as they are known to have an active NF-κB signaling pathway.

  • For studying M1 muscarinic receptor antagonism: Chinese Hamster Ovary (CHO-K1) or HEK293 cells stably transfected with the human M1 muscarinic receptor are commonly used.

Troubleshooting Guide

Issue 1: I am observing significant cell death even at low concentrations of this compound.

  • Possible Cause: Your cell line may be particularly sensitive to phenothiazine-class compounds.

  • Solution:

    • Perform a cytotoxicity assay (e.g., MTT or resazurin) with a wider range of concentrations, starting from the nanomolar range, to determine the IC50 value for your specific cell line.

    • Reduce the treatment duration.

    • Ensure the final DMSO concentration in your culture medium is below 0.1%.

Issue 2: I am not observing the expected inhibitory effect of this compound.

  • Possible Cause 1: The concentration of the stimulating agent (e.g., histamine or a muscarinic agonist) is too high.

  • Solution 1: Perform a dose-response of your stimulating agent to determine the EC50 or a submaximal concentration to use in your inhibition experiments.

  • Possible Cause 2: The this compound concentration is too low.

  • Solution 2: Increase the concentration of this compound. Refer to the provided tables for typical concentration ranges.

  • Possible Cause 3: Your cell line does not express the target receptor.

  • Solution 3: Verify the expression of the H1 or M1 receptor in your cell line using techniques like qPCR or Western blotting.

Issue 3: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Instability of this compound in the culture medium.

  • Solution 1: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Variation in cell seeding density.

  • Solution 2: Maintain a consistent cell seeding density across all experiments as this can affect the cellular response to treatment.

Experimental Protocols & Data

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (hours)IC50 (µM)
A5492475.2
4848.5
7232.1
HEK2932488.9
4862.3
7245.7
CHO-M124> 100
4885.4
7268.9
Protocol 2: NF-κB Reporter Assay

This protocol is for measuring the effect of this compound on NF-κB activation in HEK293 cells transfected with an NF-κB luciferase reporter construct.

Methodology:

  • Transfection: Seed HEK293 cells in a 96-well plate and transfect them with an NF-κB-luciferase reporter plasmid.

  • Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours. Include a positive control (TNF-α alone) and a negative control (vehicle).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the TNF-α-stimulated control.

Hypothetical NF-κB Inhibition Data

TreatmentThis compound Conc. (µM)Normalized Luciferase Activity (% of TNF-α control)
Vehicle05.2 ± 1.1
TNF-α (10 ng/mL)0100
TNF-α + this compound182.4 ± 5.3
555.7 ± 4.1
1035.1 ± 3.8
Protocol 3: Muscarinic M1 Receptor Calcium Flux Assay

This protocol measures the antagonistic effect of this compound on M1 receptor activation in CHO-M1 cells.

Methodology:

  • Cell Seeding: Seed CHO-M1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of this compound and incubate for 15 minutes.

  • Agonist Stimulation: Add a known M1 receptor agonist, such as carbachol (at its EC50 concentration), to all wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the carbachol-induced calcium flux.

Hypothetical M1 Receptor Antagonism Data

This compound Conc. (nM)Inhibition of Carbachol Response (%)
18.2 ± 2.1
1025.6 ± 3.5
5048.9 ± 4.2
10075.3 ± 5.1
50092.1 ± 2.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 prep_stock->cytotoxicity functional_assay Functional Assays (e.g., NF-κB, Calcium Flux) prep_stock->functional_assay select_cells Select Appropriate Cell Line seed_cells Seed Cells in Multi-well Plates select_cells->seed_cells seed_cells->cytotoxicity seed_cells->functional_assay analyze_cyto Calculate % Viability and IC50 cytotoxicity->analyze_cyto analyze_func Analyze Functional Data (% Inhibition/Activation) functional_assay->analyze_func optimize_dose Optimize Dosage for Future Experiments analyze_cyto->optimize_dose analyze_func->optimize_dose

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits PLC PLC H1R->PLC IKK IKK PLC->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_complex NF-κB Complex IkB->NFkB_complex Inhibits NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_p50_nuc p50 NFkB_complex->NFkB_p50_nuc Translocates NFkB_p65_nuc p65 NFkB_complex->NFkB_p65_nuc Translocates DNA DNA NFkB_p50_nuc->DNA NFkB_p65_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: this compound's inhibitory effect on the H1R-mediated NF-κB pathway.

logical_relationship Start Start Dosage Optimization CheckCyto Is IC50 > 10x EC50/IC50 of functional assay? Start->CheckCyto HighTox High Cytotoxicity CheckCyto->HighTox No GoodWindow Good Therapeutic Window CheckCyto->GoodWindow Yes AdjustDose Adjust Concentration Range HighTox->AdjustDose End Dosage Optimized GoodWindow->End AdjustDose->Start

Caption: Decision diagram for assessing the therapeutic window of this compound.

References

Technical Support Center: Troubleshooting Oxomemazine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability issues with oxomemazine in aqueous solutions. The following information provides insights into the potential causes of degradation and offers practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound has changed color. What is the cause and what should I do?

A color change in your this compound solution is a common indicator of chemical degradation, specifically oxidation. This compound, as a phenothiazine derivative, is susceptible to oxidation at the sulfur atom in its central ring, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to light, atmospheric oxygen, and the presence of metal ions.

Troubleshooting Steps:

  • Confirm Degradation: Utilize a stability-indicating analytical method, such as the High-Performance Liquid Chromatography (HPLC) method detailed below, to confirm the presence of degradation products and quantify the remaining active pharmaceutical ingredient (API).

  • Protect from Light: Store this compound solutions in amber or light-blocking containers to prevent photodegradation.

  • Deoxygenate Solvent: For sensitive experiments, consider preparing your aqueous solution with deoxygenated water and purging the headspace of the container with an inert gas like nitrogen or argon.

  • Control pH: Maintain the pH of your solution within a stable range, as extreme pH values can catalyze degradation.

Q2: My this compound is precipitating out of my aqueous buffer solution. How can I improve its solubility?

Precipitation of this compound can occur if its solubility limit is exceeded in the aqueous medium. The solubility of this compound hydrochloride can be influenced by the pH of the solution. As a basic compound, its solubility is generally higher in acidic conditions.

Troubleshooting Steps:

  • pH Adjustment: To maintain this compound in solution, using buffers with a slightly acidic pH may be beneficial. However, the impact of pH on stability must also be considered.

  • Concentration Check: Ensure that the concentration of your this compound solution does not exceed its solubility limit in the chosen buffer system at the experimental temperature.

  • Co-solvents: If compatible with your experimental design, the addition of a small amount of a co-solvent in which this compound is highly soluble might prevent precipitation. The compatibility of any co-solvent with the overall experiment must be verified.

Q3: What are the primary degradation pathways for this compound in an aqueous solution?

While specific degradation kinetics for this compound in aqueous solutions are not extensively published, based on its phenothiazine structure, the primary degradation pathways are expected to be:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which can form this compound sulfoxide. This is often the primary degradation pathway, especially in the presence of oxygen and/or light.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.

  • Hydrolysis: Although generally less common for the core phenothiazine structure, hydrolysis of side chains could occur under extreme pH and temperature conditions.

Q4: What are the optimal storage conditions for this compound aqueous solutions?

To minimize degradation, aqueous solutions of this compound should be:

  • Stored at refrigerated temperatures (2-8°C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored in tightly sealed containers to minimize exposure to atmospheric oxygen. For long-term storage or highly sensitive applications, storing under an inert atmosphere is recommended.

Troubleshooting Guides

Guide 1: Investigating Color Change

A visual workflow for troubleshooting color change in an this compound solution.

A Color Change Observed in this compound Solution B Protect from Light Immediately A->B C Analyze Sample with Stability-Indicating HPLC B->C D Degradation Confirmed? C->D E Implement Preventative Measures: - Use amber containers - Deoxygenate solvent - Control pH and temperature D->E Yes F Consider Other Causes: - Contamination - Interaction with excipients D->F No G Discard Degraded Solution and Prepare Fresh E->G

Caption: Troubleshooting workflow for color change.

Guide 2: Addressing Precipitation

A decision tree for troubleshooting precipitation in an this compound solution.

A Precipitation Observed in this compound Solution B Check Solution pH A->B C Is pH appropriate for solubility? B->C Yes D Adjust pH to a more acidic range (if compatible with experiment) B->D No E Check Concentration C->E D->E F Is concentration below solubility limit? E->F Yes G Lower the concentration of the solution E->G No H Consider co-solvents (if compatible) F->H G->H I Solution is likely oversaturated or at an inappropriate pH H->I

Caption: Troubleshooting workflow for precipitation.

Data Presentation

Table 1: Factors Influencing the Stability of Phenothiazine Derivatives in Aqueous Solutions

ParameterConditionExpected Impact on this compound StabilityRecommendation
pH Acidic (e.g., pH < 4)Generally increased solubility, but may catalyze hydrolysis.Optimize for a balance of solubility and stability.
Neutral (e.g., pH 7)Lower solubility may lead to precipitation.Ensure concentration is below the solubility limit.
Alkaline (e.g., pH > 8)May accelerate oxidation.Avoid strongly alkaline conditions.
Temperature Refrigerated (2-8°C)Significantly slows degradation rates.Recommended for storage.
Room Temperature (~25°C)Moderate degradation rate, especially with light/oxygen exposure.For short-term use only, with protection from light.
Elevated (>40°C)Accelerates all degradation pathways (hydrolysis, oxidation).Avoid exposure to high temperatures.
Light Protected (Amber vial)Minimal photodegradation.Mandatory for storage and handling.
Exposed to UV/SunlightRapid degradation, leading to color change and loss of potency.Avoid all exposure to direct sunlight and UV sources.
Oxygen Deoxygenated SolutionReduces the rate of oxidation.Recommended for long-term storage or sensitive assays.
Air-Saturated SolutionPromotes oxidation, especially when combined with light exposure.Minimize headspace and exposure to air.

Note: This data is based on the general behavior of phenothiazine derivatives. Specific quantitative data for this compound is limited.

Table 2: Thermal Decomposition of Solid this compound [1]

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Fragment Loss
1190-29036.54-C₆H₁₃NCl
2290-35546.34-C₁₂H₁₃NCl
3>35517.31-SO₂

This table describes the decomposition of solid this compound under non-isothermal conditions and does not directly reflect its stability in aqueous solutions at ambient temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the stock solution to a light source that complies with ICH Q1B guidelines (e.g., a Xenon lamp) for a specified duration. A dark control should be run in parallel to differentiate between thermal and photolytic degradation.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

A Prepare this compound Stock Solution B Expose to Stress Conditions A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, Heat) B->D E Oxidation (H2O2) B->E F Thermal Stress (Heat) B->F G Photolytic Stress (Light) B->G H Analyze Samples by Stability-Indicating HPLC C->H D->H E->H F->H G->H I Identify and Quantify Degradation Products H->I

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

The following is a representative stability-indicating reversed-phase HPLC method for the analysis of this compound, adapted from published methods and general practices.[2][3]

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient or isocratic mobile phase can be used. A common approach involves a mixture of an aqueous buffer and an organic solvent.

    • Example Mobile Phase: A mixture of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, adjusted to a slightly acidic pH of ~3.0 with phosphoric acid) and acetonitrile. The ratio can be optimized to achieve good separation (e.g., starting with 70:30 buffer:acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying this compound in the presence of its degradation products.

Mandatory Visualization

Hypothetical Degradation Pathway of this compound

Based on the known chemistry of phenothiazines, a primary degradation pathway for this compound in the presence of an oxidizing agent (e.g., H₂O₂) is the oxidation of the sulfur atom to form this compound sulfoxide.

G cluster_0 cluster_1 cluster_2 a This compound b This compound Sulfoxide a->b [O] (e.g., H₂O₂, light, air) img_a img_b [Structure of Sulfoxide]

Caption: Hypothetical oxidation pathway of this compound.

References

Improving peak resolution in oxomemazine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for oxomemazine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in this compound chromatography?

Poor peak resolution in High-Performance Liquid Chromatography (HPLC) analysis of this compound typically stems from issues related to peak shape, such as peak tailing or fronting, and inadequate separation between this compound and other components in the sample. The primary factors influencing resolution are column efficiency, selectivity, and retention factor.[1] Common culprits include an inappropriate mobile phase pH, incorrect mobile phase composition, column degradation, or a suboptimal flow rate.[2][3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. A mobile phase pH close to the pKa of this compound can lead to inconsistent ionization, resulting in peak tailing or broadening. For basic compounds such as this compound, using a mobile phase with a pH that ensures the analyte is in a single ionic state (either fully protonated or deprotonated) generally leads to sharper, more symmetrical peaks. It is often recommended to work at a pH at least 2 units away from the analyte's pKa.

Q3: What is peak tailing and what causes it for this compound peaks?

Peak tailing is observed when a peak is asymmetrical, with the latter half being broader than the front half.[4] For basic compounds like this compound, a common cause of peak tailing is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[5] Other potential causes include column overload, where too much sample is injected, or the use of an inappropriate sample solvent.

Q4: What is peak fronting and why might it occur during this compound analysis?

Peak fronting is the inverse of peak tailing, where the first half of the peak is broader than the second half. This issue is often associated with poor sample solubility in the mobile phase or column overload due to high sample concentration. If the sample solvent is stronger than the mobile phase, it can also lead to peak fronting.

Q5: Can the column temperature impact the resolution of this compound peaks?

Yes, column temperature plays a significant role in HPLC separations. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency. However, excessively high temperatures can potentially degrade the analyte or the stationary phase. For some analyses, lowering the temperature can increase retention and improve the resolution of closely eluting compounds.

Troubleshooting Guides

Issue 1: Poor Peak Resolution

If you are observing overlapping peaks or a resolution value (Rs) below 1.5, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution cluster_selectivity Selectivity (α) Adjustments cluster_efficiency Efficiency (N) Improvements cluster_retention Retention (k) Optimization start Poor Peak Resolution (Rs < 1.5) check_selectivity Adjust Mobile Phase (Selectivity) start->check_selectivity Is separation factor (α) low? check_efficiency Optimize Column Parameters (Efficiency) start->check_efficiency Are peaks broad? check_retention Modify Mobile Phase Strength (Retention) start->check_retention Are peaks eluting too quickly? check_selectivity->check_efficiency No improvement change_organic Change Organic Modifier (e.g., ACN to MeOH) check_selectivity->change_organic check_efficiency->check_retention No improvement decrease_flow_rate Decrease Flow Rate check_efficiency->decrease_flow_rate check_retention->check_selectivity No improvement decrease_organic Decrease % Organic Solvent check_retention->decrease_organic solution_found Resolution Improved adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph change_column Change Column Chemistry (e.g., C18 to Phenyl) adjust_ph->change_column change_column->solution_found Success use_smaller_particles Use Column with Smaller Particle Size decrease_flow_rate->use_smaller_particles increase_column_length Increase Column Length use_smaller_particles->increase_column_length increase_column_length->solution_found Success decrease_organic->solution_found Success

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

ParameterTroubleshooting ActionExpected Outcome
Selectivity (α) Modify the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol, adjust the pH). A change in the stationary phase chemistry (e.g., from a C18 to a phenyl column) can also significantly impact selectivity.Increased separation between the peaks of interest.
Efficiency (N) Decrease the flow rate, use a column with a smaller particle size, or increase the column length.Narrower and sharper peaks, leading to better resolution.
Retention (k) Adjust the strength of the mobile phase. For reversed-phase chromatography, decreasing the percentage of the organic solvent will increase the retention time and may improve the separation of early-eluting peaks.Increased retention time and potentially improved resolution for peaks that are not well-retained.
Issue 2: Peak Tailing

If you are observing asymmetrical peaks with a pronounced tail, follow this guide:

Troubleshooting Workflow for Peak Tailing

Peak_Tailing cluster_column Column Issues cluster_mobile_phase Mobile Phase Problems cluster_sample Sample-Related Issues start Peak Tailing Observed check_column Evaluate Column Health start->check_column check_mobile_phase Assess Mobile Phase check_column->check_mobile_phase silanol_interaction Silanol Interactions? check_column->silanol_interaction column_contamination Column Contamination? check_column->column_contamination column_void Column Void? check_column->column_void check_sample Review Sample Preparation check_mobile_phase->check_sample ph_issue Incorrect pH? check_mobile_phase->ph_issue buffer_issue Inadequate Buffering? check_mobile_phase->buffer_issue overload_issue Sample Overload? check_sample->overload_issue solvent_issue Incompatible Sample Solvent? check_sample->solvent_issue solution_found Peak Shape Improved add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) silanol_interaction->add_modifier Yes flush_column Flush or Replace Column column_contamination->flush_column Yes replace_column Replace Column column_void->replace_column Yes add_modifier->solution_found flush_column->solution_found replace_column->solution_found adjust_ph Adjust pH Away from pKa ph_issue->adjust_ph Yes increase_buffer Increase Buffer Concentration buffer_issue->increase_buffer Yes adjust_ph->solution_found increase_buffer->solution_found reduce_concentration Reduce Sample Concentration overload_issue->reduce_concentration Yes change_solvent Dissolve Sample in Mobile Phase solvent_issue->change_solvent Yes reduce_concentration->solution_found change_solvent->solution_found

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Potential CauseRecommended Action
Secondary Silanol Interactions Add a competitive base, such as triethylamine (0.1-0.5%), to the mobile phase to block the active silanol sites. Alternatively, use a column with a highly inert stationary phase (end-capped).
Incorrect Mobile Phase pH Ensure the mobile phase pH is at least 2 units above or below the pKa of this compound to maintain a single ionic form.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Overload Reduce the concentration of the sample or the injection volume.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible.

Data and Experimental Protocols

Data Presentation: Impact of Chromatographic Parameters on this compound Analysis

The following tables summarize the expected impact of key chromatographic parameters on the analysis of this compound. These are illustrative and actual results may vary depending on the specific column and system used.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
2.58.71.1
3.57.21.4
4.55.81.8
7.04.12.2

Note: Data is hypothetical and for illustrative purposes.

Table 2: Effect of Flow Rate on Resolution and Backpressure

Flow Rate (mL/min)Resolution (Rs) between this compound and ImpurityBackpressure (psi)
0.82.11800
1.01.92200
1.21.72600
1.51.53200

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound in a Pharmaceutical Formulation

This protocol is adapted from a method for the simultaneous determination of this compound and other active ingredients in a cough syrup.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent).

    • Mobile Phase: Acetonitrile, methanol, and 35 mM potassium dihydrogen phosphate (KH2PO4) in a ratio of 20:5:75 (v/v/v). The pH of the final mobile phase should be adjusted to 2.9 with phosphoric acid.

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

    • From the stock solution, prepare working standard solutions at different concentrations (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting with the mobile phase.

  • Sample Preparation (for a syrup formulation):

    • Accurately weigh an amount of syrup equivalent to a known amount of this compound.

    • Dissolve the sample in a suitable volume of mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol is based on a published method for the enantioseparation of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Amylose Tris(5-chloro-2-methylphenylcarbamate) based chiral stationary phase.

    • Mobile Phase: n-hexane, Isopropyl Alcohol (IPA), and Diethylamine (DEA) in a ratio of 60:40:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min (typical starting point, may need optimization).

    • Detection Wavelength: 227 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a suitable concentration (e.g., 100 µg/mL).

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase at the desired flow rate until a stable baseline is obtained. This may take longer than for a standard reversed-phase column.

    • Inject the racemic standard solution.

    • Identify the two enantiomer peaks and calculate the resolution between them.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5).

Signaling and Metabolic Pathways

While there are no direct signaling pathways that influence the chromatographic separation of this compound, understanding its metabolic fate can be important for identifying potential interferences in biological samples. This compound, a phenothiazine derivative, undergoes metabolism in the liver, primarily through oxidation and N-demethylation. The resulting metabolites may have different polarities and could potentially co-elute with the parent drug or other analytes of interest. When developing a method for this compound in biological matrices, it is crucial to assess the specificity of the method to ensure that the peak corresponding to this compound is pure and free from interference from its metabolites. Peak purity analysis using a DAD detector can be a valuable tool in this regard.

Logical Relationship of Metabolism and Chromatography

Metabolism_Chromatography This compound This compound (Parent Drug) Metabolism Hepatic Metabolism (e.g., Oxidation, N-demethylation) This compound->Metabolism Chromatography Chromatographic Analysis This compound->Chromatography Metabolites Metabolites (e.g., this compound N-oxide) Metabolism->Metabolites Metabolites->Chromatography Peak_Purity Assess Peak Purity (DAD Detector) Chromatography->Peak_Purity CoElution Potential Co-elution/ Interference Chromatography->CoElution Peak_Purity->CoElution Identifies Interference

Caption: The relationship between this compound metabolism and its chromatographic analysis.

References

Technical Support Center: Minimizing Matrix Effects in Oxomemazine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of oxomemazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2] For this compound, a basic compound, matrix effects can arise from endogenous components like phospholipids and salts in plasma.[1]

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound?

A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] Each method has its advantages and disadvantages in terms of cleanliness of the final extract, recovery, and throughput.[4]

Q3: How do I choose the best sample preparation method for my this compound assay?

A3: The choice depends on the required sensitivity, throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and fast method, but it may result in a less clean extract with significant matrix effects. It's often suitable for early discovery studies where high throughput is prioritized.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It can provide good recovery for basic compounds like this compound.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can offer high recovery and concentration of the analyte. It is often the method of choice for validated, regulated bioanalysis where minimizing matrix effects is critical.

Q4: What are the regulatory expectations regarding matrix effect assessment?

A4: Regulatory agencies like the FDA and EMA require the assessment of matrix effects during bioanalytical method validation. The EMA guideline is generally considered more prescriptive, often requiring the evaluation of both absolute and relative matrix effects across different lots of biological matrix. It is also recommended to assess the impact of hemolyzed and lipemic plasma.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioanalysis.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Analyte Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Switch from PPT to LLE or SPE to obtain a cleaner extract.2. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering matrix components.3. Adjust Injection Volume: Reduce the injection volume to decrease the amount of matrix components entering the MS.4. Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
High Signal Variability / Poor Precision Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing better normalization and improving precision.2. Thoroughly Validate Sample Preparation: Ensure the chosen sample preparation method is robust and provides consistent cleanup across different samples.3. Evaluate Different Lots of Matrix: During method validation, test at least six different lots of the biological matrix to assess the inter-subject variability of matrix effects.
Peak Tailing or Fronting Secondary Interactions: The basic nature of this compound can lead to interactions with residual silanols on the analytical column.1. Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures this compound is consistently in its ionized or unionized form.2. Use a Shielded Column: Employ an end-capped or a "shielded" HPLC column to minimize interactions with silanol groups.3. Check for Column Contamination: Flush the column or use a guard column to protect the analytical column from strongly retained matrix components.
Inconsistent Recovery Suboptimal Extraction Conditions: The pH, solvent, or sorbent used in the extraction method may not be optimal for this compound.1. Optimize LLE pH: Adjust the pH of the aqueous sample to ensure this compound (a weak base) is in its neutral form for efficient extraction into an organic solvent.2. Optimize SPE Sorbent and Solvents: For SPE, screen different sorbent types (e.g., C18, mixed-mode cation exchange) and optimize the wash and elution solvents to maximize recovery and minimize interferences.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics of different sample preparation methods for phenothiazines, a class of compounds to which this compound belongs. This data is compiled from various sources and should be used as a general guide. Method-specific optimization is always recommended.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 90% (for some drugs)70-95%64-90%
Matrix Effect (%) Can be significantModerate, but variableGenerally low and more consistent
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Extract Cleanliness LowModerateHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general procedure and should be optimized for your specific application.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (ACN).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for alimemazine, a structurally similar phenothiazine.

  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 100 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH and vortex briefly.

  • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex or shake the mixture for 10-15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is based on a method for the extraction of several phenothiazine derivatives from human plasma.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: To 1 mL of plasma, add 2 mL of 0.1 M NaOH and 7 mL of distilled water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 2 mL of water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a chloroform:acetonitrile (80:20, v/v) mixture.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis PPT Protein Precipitation LCMS LC-MS/MS Analysis PPT->LCMS LLE Liquid-Liquid Extraction LLE->LCMS SPE Solid-Phase Extraction SPE->LCMS Data Data Processing LCMS->Data Plasma Plasma Sample Plasma->PPT Choose Method Plasma->LLE Choose Method Plasma->SPE Choose Method

Caption: Overview of the bioanalytical workflow for this compound.

Troubleshooting_Workflow start Poor Analytical Result (Low Sensitivity, High Variability) check_sample_prep Evaluate Sample Preparation start->check_sample_prep check_chromatography Optimize Chromatography start->check_chromatography check_ms Check MS Parameters start->check_ms improve_cleanup Switch to LLE/SPE check_sample_prep->improve_cleanup High Matrix Effect use_sil_is Use Stable Isotope-Labeled IS check_sample_prep->use_sil_is High Variability modify_gradient Adjust Gradient/Mobile Phase check_chromatography->modify_gradient end Acceptable Result check_ms->end Parameters Optimized improve_cleanup->end modify_gradient->end use_sil_is->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Refinement of Oxomemazine Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of oxomemazine for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key steps?

A1: The most prevalent synthetic route for this compound is a two-step process. The first step involves the N-alkylation of phenothiazine with 3-dimethylamino-2-methylpropyl chloride. The resulting intermediate, 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane, is then oxidized in the second step to yield this compound (phenothiazine-5,5-dioxide derivative).

Q2: What are the critical parameters to control during the N-alkylation of phenothiazine to maximize yield?

A2: To achieve a high yield in the N-alkylation step, it is crucial to control the reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants. Anhydrous conditions are also essential to prevent side reactions.

Q3: What are the common side products in this compound synthesis, and how can they be minimized?

A3: A common side product is the sulfoxide, which forms from the oxidation of the sulfur atom in the phenothiazine ring.[1] Over-oxidation can also lead to the formation of the corresponding sulfone. To minimize these, it is important to carefully control the amount of the oxidizing agent and the reaction temperature. Working under an inert atmosphere (e.g., argon or nitrogen) can also help prevent unwanted oxidation.[1]

Q4: How can I purify the final this compound product to achieve high purity?

A4: Recrystallization is a common and effective method for purifying this compound.[2][3][4] Suitable solvent systems often involve a combination of a solvent in which this compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures. Column chromatography can also be employed for purification, particularly for removing closely related impurities.

Troubleshooting Guides

N-Alkylation of Phenothiazine
Issue Potential Cause Troubleshooting Action Expected Outcome
Low Yield of Alkylated Product Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC.Increased conversion of starting material to product.
Ineffective base.Use a stronger base (e.g., sodium amide) or a phase-transfer catalyst to enhance reactivity.Improved deprotonation of phenothiazine and subsequent alkylation.
Moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.Minimized side reactions and improved yield.
Formation of Side Products Reaction temperature is too high.Lower the reaction temperature to improve selectivity.Reduced formation of undesired byproducts.
Incorrect stoichiometry.Optimize the molar ratio of phenothiazine to the alkylating agent.Minimized unreacted starting materials and side products.
Difficulty in Product Isolation Product is soluble in the work-up solvent.Use a different solvent for extraction in which the product has low solubility.Efficient isolation of the alkylated product.
Emulsion formation during work-up.Add a saturated brine solution to break the emulsion.Clear separation of aqueous and organic layers.
Oxidation to this compound
Issue Potential Cause Troubleshooting Action Expected Outcome
Low Yield of this compound Incomplete oxidation.Increase the amount of oxidizing agent (e.g., hydrogen peroxide) or prolong the reaction time. Monitor by TLC.Higher conversion of the intermediate to this compound.
Degradation of the product.Control the reaction temperature carefully, as excessive heat can lead to decomposition.Minimized degradation and improved yield.
Incorrect pH of the reaction mixture.Adjust the pH of the reaction mixture as the oxidation can be pH-dependent.Optimized reaction rate and yield.
Formation of Sulfoxide or other Over-oxidized Products Excess oxidizing agent.Use a stoichiometric amount of the oxidizing agent and add it portion-wise to the reaction mixture.Selective formation of the desired dioxide over the sulfoxide.
Reaction temperature is too high.Perform the reaction at a lower temperature to control the rate of oxidation.Reduced rate of over-oxidation.
Product is Difficult to Purify Presence of multiple byproducts.Optimize the reaction conditions to minimize side reactions. Employ column chromatography for purification.Isolation of this compound with high purity.
Oily product obtained after recrystallization.Ensure the correct solvent system is used for recrystallization and cool the solution slowly to promote crystal growth.Formation of a crystalline solid.

Experimental Protocols

High-Yield Synthesis of 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane

Materials:

  • Phenothiazine

  • 3-Dimethylamino-2-methylpropyl chloride

  • Sodium amide

  • Anhydrous xylene

  • Methanesulfonic acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • To a boiling solution of phenothiazine in anhydrous xylene, add sodium amide.

  • Heat the mixture with agitation under reflux for 1.5 hours.

  • Add a solution of 3-dimethylamino-2-methylpropyl chloride in anhydrous xylene dropwise over 45 minutes while maintaining the reflux temperature.

  • Continue heating under reflux for an additional 18 hours.

  • After cooling, treat the reaction mixture with an aqueous solution of methanesulfonic acid.

  • Separate the aqueous layer and wash it with diethyl ether.

  • Make the aqueous phase alkaline with sodium hydroxide and extract the liberated base with diethyl ether.

  • Dry the ethereal solution over anhydrous potassium carbonate and evaporate the solvent.

  • Purify the residue by vacuum distillation to obtain 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane.

Oxidation to this compound with High Yield

Materials:

  • 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 38% Hydrogen peroxide

  • Sodium hydroxide

  • Ethyl acetate

  • Heptane

Procedure:

  • Dissolve 3-(10-phenthiazinyl)-2-methyl-1-dimethylaminopropane in glacial acetic acid with agitation.

  • Add a catalytic amount of pure sulfuric acid.

  • Slowly add a mixture of glacial acetic acid and 38% hydrogen peroxide over 20 minutes. The temperature will rise to approximately 35°C.

  • Maintain the reaction temperature at 60°C for 18 hours.

  • Cool the mixture and add water.

  • With cooling, add aqueous sodium hydroxide to make the solution alkaline.

  • Extract the mixture with ethyl acetate.

  • Evaporate the solvent and recrystallize the residue from heptane to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Oxidation cluster_purification Purification phenothiazine Phenothiazine alkylation N-Alkylation Reaction phenothiazine->alkylation alkyl_chloride 3-Dimethylamino-2-methylpropyl chloride alkyl_chloride->alkylation base Sodium Amide base->alkylation solvent1 Anhydrous Xylene solvent1->alkylation intermediate 3-(10-phenthiazinyl)-2-methyl- 1-dimethylaminopropane alkylation->intermediate oxidation Oxidation Reaction intermediate->oxidation h2o2 Hydrogen Peroxide h2o2->oxidation acid Acetic Acid / Sulfuric Acid acid->oxidation oxomemazine_crude Crude this compound oxidation->oxomemazine_crude recrystallization Recrystallization oxomemazine_crude->recrystallization oxomemazine_pure Pure this compound recrystallization->oxomemazine_pure

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_alkylation N-Alkylation Step cluster_oxidation Oxidation Step cluster_purification Purification Step start Low Yield in Synthesis incomplete_alkylation Incomplete Reaction? start->incomplete_alkylation incomplete_oxidation Incomplete Oxidation? start->incomplete_oxidation loss_during_purification Loss During Purification? start->loss_during_purification side_products_alkylation Side Products? incomplete_alkylation->side_products_alkylation check_conditions_alkylation Check Temp, Time, Base incomplete_alkylation->check_conditions_alkylation check_purity_reagents Check Reagent Purity side_products_alkylation->check_purity_reagents over_oxidation Over-oxidation? incomplete_oxidation->over_oxidation check_oxidant Check H2O2 Stoichiometry incomplete_oxidation->check_oxidant check_temp_oxidation Check Temperature over_oxidation->check_temp_oxidation check_recrystallization Optimize Recrystallization Solvent loss_during_purification->check_recrystallization check_chromatography Optimize Chromatography loss_during_purification->check_chromatography

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Mitigating Non-Specific Binding of Oxomemazine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common issue of non-specific binding (NSB) of oxomemazine in various experimental assays. Given its physicochemical properties, this compound, a phenothiazine derivative, has a tendency to adhere to surfaces and proteins in a non-specific manner, which can lead to inaccurate and unreliable results. This resource is designed to help you identify the causes of NSB in your experiments and provide actionable protocols to minimize its impact.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem with this compound?

A1: Non-specific binding is the adherence of a compound, in this case, this compound, to surfaces or molecules other than its intended target.[1] This can include plasticware (like microplates and pipette tips), proteins in your sample, and membranes used in assays.[1] this compound's chemical structure, being a phenothiazine derivative, contributes to this issue. It has a significant hydrophobic character (logP between 2.81 and 3.18) and carries a positive charge at physiological pH (pKa of 8.02), which promotes both hydrophobic and electrostatic interactions with various surfaces.[2][3] High NSB can lead to an elevated background signal, reduced assay sensitivity, and inaccurate quantification of specific binding, ultimately compromising the validity of your experimental data.[1]

Q2: What are the primary drivers of this compound's non-specific binding?

A2: The primary drivers for this compound's NSB are:

  • Hydrophobic Interactions: The lipophilic nature of the phenothiazine ring system leads to its association with hydrophobic surfaces, such as polystyrene microplates and other proteins in the assay.

  • Electrostatic Interactions: At a typical assay pH of 7.4, this compound's amine group is protonated, giving it a positive charge. This can lead to electrostatic attraction to negatively charged surfaces or molecules.

  • Binding to Assay Components: this compound can bind to blocking proteins like Bovine Serum Albumin (BSA) and other macromolecules present in the assay buffer or sample matrix.

Q3: How can I determine the extent of non-specific binding in my assay?

A3: To measure NSB, you should include a control experiment where the specific target is either absent or blocked. For example, in a receptor binding assay, NSB is measured by adding a high concentration of an unlabeled competitor that saturates the specific binding sites. Any remaining signal is considered non-specific. In an ELISA format, wells without the capture antibody or target antigen can be used to assess how much this compound binds directly to the plate and blocking agents. A high signal in these control wells is a direct indication of a significant NSB problem.

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating the root causes of high non-specific binding of this compound.

Problem 1: High background signal across the entire assay plate.

This is often a primary indicator of significant non-specific binding of this compound to the assay plate or other components.

Logical Workflow for Troubleshooting High Background Signal

start High Background Signal Detected step1 Step 1: Optimize Blocking Buffer start->step1 step2 Step 2: Modify Assay & Wash Buffers step1->step2 If background is still high step3 Step 3: Evaluate Labware step2->step3 If background persists end Reduced Background & Improved Signal-to-Noise Ratio step3->end Optimized conditions

A logical workflow for troubleshooting high background signals.

Solution 1.1: Optimize the Blocking Buffer

Inadequate blocking of the microplate surface is a frequent cause of NSB.

  • Increase Blocking Agent Concentration: If using BSA or non-fat dry milk, try increasing the concentration.

  • Switch Blocking Agents: Casein has been shown to be a more effective blocking agent than BSA in some ELISAs, particularly due to its content of smaller molecules that can better block unoccupied sites on the plate. Fish gelatin is another alternative that may have lower cross-reactivity.

  • Add a Detergent to the Blocking Buffer: A low concentration of a non-ionic detergent like Tween-20 can help to disrupt hydrophobic interactions.

Solution 1.2: Modify Assay and Wash Buffers

The composition of your buffers can significantly influence non-specific interactions.

  • Incorporate a Non-ionic Detergent: Adding a low concentration of Tween-20 (typically 0.05% to 0.1%) to your assay and wash buffers is a very common and effective strategy to reduce hydrophobic-driven NSB.

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., with 150-500 mM NaCl) in your buffers can help to shield electrostatic interactions.

  • Optimize pH: The pH of your buffer will affect the charge of this compound and the surfaces it interacts with. Experiment with a pH range around the physiological norm (e.g., 7.0-8.0) to find the optimal condition that minimizes NSB without compromising your specific interaction.

Solution 1.3: Evaluate Your Labware

The type of plastic used for microplates and other consumables can have a substantial impact on the non-specific binding of hydrophobic compounds.

  • Switch Plate Type: Polystyrene plates are known for their hydrophobic nature, which can be a major source of NSB for compounds like this compound. Consider using polypropylene plates or specially treated low-binding plates, which are designed to reduce the adsorption of hydrophobic molecules.

  • Pre-treat Labware: Pre-coating pipette tips and tubes with a blocking solution before use can help to minimize the loss of your compound and reduce NSB.

Problem 2: Inconsistent results and poor reproducibility.

This can be a consequence of variable non-specific binding between wells, plates, or experimental runs.

Experimental Workflow for Optimizing Assay Conditions

start Inconsistent Results Observed exp1 Experiment 1: Test Different Blocking Agents (BSA, Casein, Fish Gelatin) start->exp1 exp2 Experiment 2: Titrate Tween-20 Concentration (0.01% - 0.5%) start->exp2 exp3 Experiment 3: Vary Buffer pH (e.g., 6.5, 7.4, 8.0) start->exp3 exp4 Experiment 4: Test a Range of Salt Concentrations (e.g., 50, 150, 300 mM NaCl) start->exp4 analysis Analyze Signal-to-Noise Ratio for Each Condition exp1->analysis exp2->analysis exp3->analysis exp4->analysis conclusion Select Optimal Combination of Conditions analysis->conclusion

A workflow for systematically optimizing assay conditions.

Solution 2.1: Systematically Test and Optimize Assay Parameters

A methodical approach to testing different variables is crucial for achieving reproducible results.

  • Checkerboard Titration: Perform a checkerboard titration of your key reagents, including the concentrations of blocking agents and detergents, to identify the optimal combination that yields the highest signal-to-noise ratio.

  • Standardize Protocols: Ensure that all incubation times, temperatures, and washing steps are consistent across all experiments.

Data on Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of various strategies for reducing non-specific binding.

Table 1: Comparison of Different Blocking Agents

Blocking AgentTypical Concentration RangeAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1 - 5% (w/v)Readily available, generally effective.Can have lot-to-lot variability; may not be the most effective for all hydrophobic compounds.
Casein/Non-fat Dry Milk1 - 5% (w/v)Inexpensive, often more effective than BSA for small molecules.Can contain endogenous enzymes or biotin that may interfere with some assay formats.
Fish Gelatin0.1 - 1% (w/v)Lower cross-reactivity with mammalian antibodies.Can be less effective than BSA or casein in some cases.
Polyvinyl Alcohol (PVA) / Polyvinylpyrrolidone (PVP)0.1 - 1% (w/v)Protein-free, can be effective for hydrophobic surfaces.May not be as effective as protein-based blockers in all situations.

Table 2: Effect of Tween-20 on Non-Specific Binding

Tween-20 ConcentrationExpected Effect on NSBConsiderations
0.01 - 0.05%Moderate reduction in hydrophobic NSB.Good starting point for optimization.
0.05 - 0.1%Significant reduction in hydrophobic NSB.Most commonly used range for ELISAs and other immunoassays.
> 0.1%May further reduce NSB, but can also start to disrupt specific binding interactions.Use with caution and verify that your specific signal is not compromised.

Key Experimental Protocols

Here are detailed methodologies for some of the key experiments to reduce the non-specific binding of this compound.

Protocol 1: Optimizing the Blocking Buffer

This protocol is designed to identify the most effective blocking agent and concentration for your specific assay.

Methodology:

  • Prepare Blocking Buffers: Prepare a series of blocking buffers with different blocking agents (e.g., 1%, 3%, and 5% BSA; 1%, 3%, and 5% non-fat dry milk; 0.5% and 1% fish gelatin) in your standard assay buffer.

  • Coat Microplate: If your assay requires it, coat the wells of a 96-well microplate with your capture molecule (e.g., antibody or antigen) according to your standard protocol.

  • Block the Plate: Add 200 µL of each prepared blocking buffer to a set of wells. Include a "no blocking agent" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the plate 3-5 times with your wash buffer.

  • Add this compound: Add a known concentration of this compound (in a buffer without any blocking agents) to the wells. Also, include wells with only the buffer as a blank control.

  • Incubate: Incubate for the standard time and temperature of your assay.

  • Wash: Wash the plate thoroughly (at least 5 times) to remove unbound this compound.

  • Detect and Analyze: Proceed with your detection steps and measure the signal in each well. The blocking buffer that results in the lowest signal (closest to the blank) without significantly affecting your positive control signal is the optimal choice.

Protocol 2: Determining the Optimal Tween-20 Concentration

This protocol will help you find the ideal concentration of Tween-20 to add to your assay and wash buffers.

Methodology:

  • Prepare Buffers with Varying Tween-20 Concentrations: Prepare a series of your standard assay and wash buffers containing different concentrations of Tween-20 (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.25%, and 0.5%).

  • Set up the Assay: Prepare your assay as usual, using your optimized blocking procedure.

  • Use Modified Buffers: When diluting your this compound and any detection reagents, use the assay buffers with the different Tween-20 concentrations. Use the corresponding modified wash buffers for all washing steps.

  • Include Controls: For each Tween-20 concentration, include a negative control (no this compound) and a positive control (your specific binding interaction).

  • Detect and Analyze: After the final wash, proceed with your detection step. Compare the signal-to-noise ratio for each Tween-20 concentration. The optimal concentration will be the one that gives the lowest background signal in the negative control wells without significantly diminishing the signal in the positive control wells.

By systematically applying these troubleshooting strategies and experimental protocols, you can effectively address the challenges of non-specific binding of this compound and significantly improve the quality and reliability of your assay data.

References

Technical Support Center: Optimization of Oxomemazine Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of oxomemazine from tissue samples. The following sections offer detailed experimental protocols, data tables for comparison of methods, and troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue?

A1: The three most common techniques for extracting this compound, a basic and lipophilic compound, from tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the tissue type, required cleanup level, sample throughput, and available equipment.

Q2: Which extraction method generally provides the highest recovery for phenothiazines like this compound from tissue?

A2: While recovery can be matrix-dependent, protein precipitation with an acidified organic solvent like acetonitrile often provides high recovery for phenothiazines from tissues. One study on promethazine, a structurally similar phenothiazine, showed that 0.1% formic acid in acetonitrile resulted in the highest extraction recovery from swine muscle, fat, kidney, and liver[1]. However, SPE, particularly mixed-mode cation exchange, can offer cleaner extracts, which is beneficial for sensitive LC-MS/MS analysis[2][3][4].

Q3: What are the key physicochemical properties of this compound to consider during method development?

A3: Key properties of this compound include its basic nature (pKa of the tertiary amine is approximately 8.02) and moderate lipophilicity (logP around 2.8-3.4)[5]. Its basicity allows for strong retention on cation exchange SPE sorbents. Its lipophilicity means it will have good solubility in organic solvents but may also partition into fatty components of the tissue matrix, which can be a challenge in tissues like the brain or adipose tissue.

Q4: How can I minimize matrix effects when analyzing this compound from tissue extracts by LC-MS/MS?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge in tissue analysis. To minimize them, you can:

  • Improve sample cleanup: Use a more selective extraction method like mixed-mode SPE instead of protein precipitation.

  • Optimize chromatography: Ensure chromatographic separation of this compound from phospholipids and other matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects.

  • Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

Q5: What are the expected metabolites of this compound?

A5: Like other phenothiazines, this compound is expected to be metabolized primarily in the liver by cytochrome P450 enzymes. The main metabolic pathways are likely N-demethylation of the tertiary amine and oxidation of the sulfur atom in the phenothiazine ring to form this compound sulfoxide. The N-oxide of the tertiary amine is also a possible metabolite.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound from tissue.

Problem 1: Low Recovery of this compound
Possible Cause Recommended Solution
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to release the drug. Use of bead beaters is highly effective. The final homogenate should be a uniform suspension with no visible tissue particles.
Strong Drug-Protein Binding Protein precipitation with a strong organic solvent like acetonitrile or methanol is crucial. Acidifying the extraction solvent (e.g., with 0.1-1% formic acid) can help disrupt protein binding by altering protein conformation and protonating the basic analyte.
Analyte Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips, especially when working with low concentrations of this lipophilic compound.
Inefficient LLE Optimize the pH of the aqueous phase to be at least 2 units above the pKa of this compound (~pH 10) to ensure it is in its neutral, more organic-soluble form. Use a water-immiscible organic solvent with appropriate polarity (e.g., ethyl acetate, methyl tert-butyl ether).
Suboptimal SPE Procedure For mixed-mode cation exchange SPE, ensure the sample is loaded at a pH where this compound is protonated (pH < 6). Use a wash step with an organic solvent like methanol to remove lipophilic interferences. Elute with a small volume of a basic organic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction with the sorbent.
Analyte Loss in Fatty Tissues (e.g., Brain, Adipose) The lipophilicity of this compound can cause it to be retained in the lipid fraction. A post-precipitation liquid-liquid wash with a nonpolar solvent like hexane can remove lipids. Alternatively, a pass-through SPE cleanup with a C18 sorbent can be used to remove fats from the initial extract before further purification. For high-fat samples, adjusting the polarity of the extraction solvent to something less polar (e.g., ethanol or acetone) may improve recovery.
Problem 2: High Variability in Results (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Homogenization Ensure each sample is homogenized for the same duration and at the same intensity to achieve uniform particle size and drug distribution.
Inaccurate Pipetting of Viscous Homogenate Use positive displacement pipettes or a calibrated repeating dispenser for aliquoting tissue homogenate to ensure consistent sample volume.
Variable Matrix Effects Improve sample cleanup using SPE to obtain a cleaner extract. Use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended to correct for variability.
Analyte Instability Phenothiazines can be susceptible to oxidation. Process samples quickly, keep them on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer if degradation is suspected. Store extracts at low temperatures and away from light.

Data Presentation: Comparison of Extraction Methods

Table 1: Representative Recovery of Phenothiazines using Protein Precipitation

Analyte Matrix Extraction Solvent Recovery (%) RSD (%) Reference
PromethazineSwine Muscle0.1% Formic Acid in Acetonitrile77 - 1111.8 - 11
PromethazineSwine Liver0.1% Formic Acid in Acetonitrile77 - 1111.8 - 11
PromethazineSwine Kidney0.1% Formic Acid in Acetonitrile77 - 1111.8 - 11
PromethazineSwine Fat0.1% Formic Acid in Acetonitrile77 - 1111.8 - 11
FexofenadineHuman SerumMethanol>90N/A
Drug CocktailHuman PlasmaAcetonitrile>80<6

*Note: Fexofenadine and the drug cocktail are not phenothiazines but are included to show typical recovery for basic drugs with PPT.

Table 2: Representative Recovery of Phenothiazines using LLE and SPE

Analyte Matrix Method Recovery (%) RSD (%) Reference
ThioridazineHuman PlasmaLLE (Dichloromethane)78N/A
LevomepromazineHuman PlasmaLLE (Dichloromethane)67N/A
ChlorpromazineHuman PlasmaLLE (Dichloromethane)42N/A
5 PhenothiazinesHuman PlasmaSPE (Monolithic Silica C18)91 - 95<11
ChlorpromazineSerumMagnetic SPE33<7
ChlorpromazineUrineMagnetic SPE52<7

Experimental Protocols

The following are detailed, generalized protocols for the extraction of this compound from tissue. It is critical to validate these methods for your specific tissue type and analytical system.

Protocol 1: Protein Precipitation (PPT)

This method is fast and provides good recovery but may result in less clean extracts compared to SPE. This protocol is adapted from a method for promethazine in swine tissue.

  • Tissue Homogenization:

    • Weigh approximately 0.5 g of frozen tissue into a 2 mL bead beater tube containing ceramic beads.

    • Add 1.5 mL of ice-cold homogenization buffer (e.g., PBS or 100 mM ammonium acetate).

    • Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 4°C).

    • Keep samples on ice.

  • Protein Precipitation:

    • Transfer a 200 µL aliquot of the tissue homogenate to a 1.5 mL microcentrifuge tube.

    • Add 600 µL of cold extraction solvent (Acetonitrile with 0.1% formic acid).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Finalization:

    • Carefully transfer the supernatant to a new tube.

    • For increased concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex, centrifuge to pellet any remaining particulates, and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

This method provides a cleaner extract by utilizing both reversed-phase and ion-exchange retention mechanisms. It is ideal for removing matrix interferences prior to LC-MS/MS. This protocol is based on general procedures for basic drugs.

  • Tissue Homogenization and Precipitation:

    • Follow steps 1 and 2 from the Protein Precipitation protocol above.

  • SPE Procedure:

    • Sample Dilution: Dilute 500 µL of the supernatant from the precipitation step with 500 µL of 50 mM ammonium acetate buffer (pH 6).

    • Conditioning: Condition a mixed-mode strong cation exchange (MCX/HCX) SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6).

    • Loading: Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6).

    • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar matrix components.

    • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.

  • Sample Finalization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the putative metabolic pathway of this compound, based on common biotransformations of phenothiazine drugs involving cytochrome P450 enzymes.

Oxomemazine_Metabolism This compound This compound N_Desmethyl N-Desmethyl this compound This compound->N_Desmethyl N-Demethylation (CYP1A2, CYP2C19, CYP3A4) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfoxidation (CYP1A2, CYP3A4) N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation

Caption: Putative metabolic pathway of this compound.

General Workflow for Tissue Extraction

This diagram outlines the general workflow for extracting this compound from tissue samples for LC-MS/MS analysis.

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Final Steps Tissue Tissue Sample Homogenize Homogenization (e.g., Bead Beating) Tissue->Homogenize Aliquot Aliquot Homogenate Homogenize->Aliquot PPT Protein Precipitation (Acidified Acetonitrile) Aliquot->PPT LLE Liquid-Liquid Extraction Aliquot->LLE SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) PPT->SPE Optional Cleanup Evaporate Evaporation PPT->Evaporate SPE->Evaporate LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for this compound extraction from tissue.

H1-Antihistamine Signaling Pathway

This diagram shows a simplified representation of how this compound acts as an H1-receptor antagonist.

H1_Antihistamine_Action Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Blocks G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca_Release->Allergic_Response PKC->Allergic_Response

Caption: Simplified H1-antihistamine signaling pathway.

References

Technical Support Center: Oxomemazine Sample Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of oxomemazine samples to prevent degradation. The following information is curated to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, a phenothiazine derivative, is susceptible to degradation from exposure to light (photodegradation), high temperatures (thermal degradation), and oxidizing agents. Hydrolysis may also occur under strongly acidic or basic conditions. The sulfur atom in the phenothiazine ring is particularly prone to oxidation.

Q2: What is the recommended temperature for storing solid this compound?

A2: For long-term stability of solid this compound, storage at controlled cold temperatures is recommended. Suppliers often suggest storing the solid material at -20°C or +5°C.

Q3: How should I store this compound solutions?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day. If solutions must be prepared in advance, they should be protected from light, stored at 2-8°C, and used as soon as possible. The use of degassed solvents can help minimize oxidative degradation.

Q4: I've observed a color change in my this compound solution. What does this indicate?

A4: A color change, often to a yellow or pinkish hue, is a common indicator of oxidative degradation of phenothiazine compounds. This is typically due to the formation of oxidized species, such as the sulfoxide.

Q5: Are there any known degradation products of this compound I should be aware of?

A5: Yes, a primary degradation product of this compound is this compound N-Oxide.[1][2][3][4][5] The formation of a sulfoxide is also highly probable, as this is a common degradation pathway for phenothiazine-based drugs.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Appearance of extra peaks in HPLC chromatogram Sample degradation during storage or analysis.- Confirm Degradation: Analyze a freshly prepared standard of this compound to compare with the sample chromatogram. The presence of new peaks in the sample chromatogram is indicative of degradation.- Identify Degradants: If possible, use a mass spectrometer (LC-MS) to identify the mass of the degradation products. This compound N-oxide is a likely candidate.- Review Storage Conditions: Ensure the sample was protected from light and stored at a low temperature.
Loss of this compound peak area/concentration over time Degradation of the analyte.- Evaluate Storage Duration: Aqueous solutions of this compound can be unstable. It is recommended to analyze them within 24 hours of preparation.- Check for Oxidizing Agents: Ensure solvents and reagents are free from peroxides or other oxidizing impurities.- Inert Atmosphere: For sensitive samples, consider preparing and storing them under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of this compound from aqueous solution pH-dependent solubility, exceeding solubility limit.- Adjust pH: The solubility of phenothiazine derivatives can be pH-dependent. Ensure the pH of your buffer is appropriate to maintain the solubility of this compound.- Check Concentration: The concentration of this compound may be too high for the chosen solvent system.
Significant peak tailing in HPLC analysis Secondary interactions between the basic this compound molecule and acidic silanol groups on the HPLC column.- Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.- Increase Buffer Strength: Use a buffer concentration in the range of 20-50 mM to maintain a stable pH.- Use a Modern Column: Employ a high-purity silica column or a column with end-capping to minimize silanol interactions.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation under various storage conditions is limited in the literature, thermal decomposition studies provide insights into its stability at elevated temperatures.

Table 1: Thermal Decomposition of this compound

Decomposition StageTemperature Range (°C) at 5°C/min Heating RateMass Loss (%)Associated Chemical Fragment Loss
1190-29036.54-C₆H₁₃NCl
2290-35546.34-C₁₂H₁₃NCl
3355-60017.31-SO₂

Note: This data is from thermogravimetric analysis (TGA) and represents degradation at high temperatures, not typical storage conditions. It is useful for understanding the intrinsic stability of the molecule.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid this compound powder at 70°C for 48 hours. Also, heat a solution of this compound in methanol at 60°C for 24 hours.

    • Photodegradation: Expose a solution of this compound in methanol to a light source compliant with ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

The following is a suggested starting point for an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 25 mM KH₂PO₄), adjusted to pH 3.0 with phosphoric acid. The ratio will need to be optimized, a starting point could be 50:50 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 256 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

G This compound This compound Oxidation Oxidation (H₂O₂, air) This compound->Oxidation Photodegradation Photodegradation (UV/Vis light) This compound->Photodegradation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis N_Oxide This compound N-Oxide Oxidation->N_Oxide Sulfoxide This compound Sulfoxide (Predicted) Oxidation->Sulfoxide Photo_Products Other Photoproducts Photodegradation->Photo_Products Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products

Caption: Inferred degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep_stock->stress sampling Sample at Timepoints stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data G start Unexpected Peak in Chromatogram? fresh_std Analyze Fresh Standard start->fresh_std peak_present Peak also in Standard? fresh_std->peak_present impurity Impurity in Standard or Mobile Phase peak_present->impurity Yes degradation Likely Degradation Product peak_present->degradation No check_storage Review Sample Storage Conditions (Light, Temp) degradation->check_storage lcms Perform LC-MS to Identify Peak degradation->lcms

References

Technical Support Center: Enhancing Oxomemazine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of oxomemazine detection methods.

Comparative Analysis of this compound Detection Methods

The selection of an appropriate analytical method for this compound detection is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for pharmaceutical formulations where this compound concentrations are relatively high. For bioanalytical applications, such as pharmacokinetic studies requiring low detection limits in plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior technique due to its high sensitivity and selectivity.[1] Electrochemical methods and spectrophotometry offer alternative approaches with advantages in terms of speed and cost-effectiveness.

Table 1: Quantitative Performance of this compound Detection Methods

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Pharmaceutical Syrup0.25–4.00 µ g/band --[2]
Capillary LC-ESI-MS Human Plasma3–30 ng/mL~0.8 ng/mL3 ng/mL
DPV Pharmaceutical Syrup1.25–10 µM0.11 µM0.37 µM[3]
SWV Pharmaceutical Syrup0.37–4.5 µM0.04 µM0.12 µM[3]
Spectrophotometry (BCG) Bulk and Pharmaceutical Formulations2.0–18.0 µg/mL0.15 µg/mL0.46 µg/mL[4]
Spectrophotometry (CR) Bulk and Pharmaceutical Formulations2.0–14.0 µg/mL--
Spectrophotometry (MO) Bulk and Pharmaceutical Formulations2.0–16.0 µg/mL--

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline for the analysis of this compound in pharmaceutical syrups.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 15:85 v/v mixture of methanol and a buffer containing 4 g of potassium dihydrogen phosphate and 3.5 g of heptan-1-sulfonic acid sodium in 1000 mL of water, with the pH adjusted to 4.5).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 225 nm.

  • Sample Preparation:

    • Accurately transfer 5 mL of the syrup to a 200 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm filter before injection.

Workflow for HPLC-UV Analysis of this compound

sample Syrup Sample dilution Dilution with Mobile Phase sample->dilution 5 mL syrup in 200 mL filtration Filtration (0.45 µm) dilution->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection (225 nm) separation->detection quantification Quantification detection->quantification urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis β-glucuronidase spe Solid-Phase Extraction hydrolysis->spe derivatization Acetylation spe->derivatization injection GC-MS Injection derivatization->injection analysis GC Separation & MS Detection injection->analysis identification Library Search & Identification analysis->identification sample Sample Solution in B-R Buffer cell Transfer to Voltammetric Cell sample->cell deaeration De-aeration with Nitrogen cell->deaeration scan Voltammetric Scan (DPV/SWV) deaeration->scan measurement Peak Current Measurement scan->measurement at ~0.898 V quantification Quantification measurement->quantification

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Oxomemazine Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established analytical methods for the quantitative determination of oxomemazine in pharmaceutical formulations. It is designed to assist in the validation of novel analytical methods by offering a baseline for performance comparison against well-documented techniques. The information presented is collated from peer-reviewed scientific literature and is intended to provide objective data and detailed experimental protocols.

Introduction to this compound Analysis

This compound is a phenothiazine derivative with antihistaminic and antitussive properties, commonly found in cough syrup formulations.[1][2] Accurate and reliable analytical methods are crucial for quality control, ensuring the safety and efficacy of pharmaceutical products containing this compound. This guide explores two primary analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC), offering a comparative overview of their validation parameters.

Comparative Analysis of Analytical Methods

The performance of a novel analytical method for this compound can be benchmarked against existing validated methods. The following tables summarize key validation parameters for spectrophotometric and HPLC methods, providing a framework for comparison.

Table 1: Comparison of Validation Parameters for Spectrophotometric Methods
ParameterMethod A: Bromocresol Green (BCG)Method B: Congo Red (CR)Method C: Methyl Orange (MO)
Wavelength (λmax) 413 nm[3][4]495 nm[3]484 nm
Linearity Range (µg/mL) 2.0–18.02.0–14.02.0–16.0
Molar Absorptivity (L mol⁻¹ cm⁻¹) 4.1 x 10⁴1.1 x 10⁴3.5 x 10⁴
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ReportedReportedReported
Limit of Quantification (LOQ) ReportedReportedReported
Table 2: Performance of a Validated HPLC Method for this compound
ParameterHPLC Method
Mobile Phase Methanol/water (40:60) with 0.05% heptane sulphonic acid, pH 3.0
Column C18
Detection Wavelength 235 nm
Linearity Range (µg/mL) 10-50
Correlation Coefficient (r²) 0.99
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 1.5%
Accuracy (% Recovery) 99.98 ± 2.277

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. The following are outlines of the experimental protocols for the discussed techniques.

Spectrophotometric Method (General Protocol)

This protocol is based on the formation of an ion-pair complex between this compound hydrochloride and an acidic dye, which is then extracted and measured.

  • Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride of a known concentration in a suitable solvent (e.g., distilled water).

  • pH Adjustment: Utilize a universal buffer solution to adjust the pH to the optimal level for complex formation (e.g., pH 3.0 for BCG, 5.5 for CR, and 3.5 for MO).

  • Complex Formation: In a separatory funnel, mix an aliquot of the standard solution with the acidic dye reagent and the buffer solution.

  • Extraction: Extract the formed colored ion-pair complex into an organic solvent, such as chloroform or dichloromethane.

  • Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Calibration Curve: Construct a calibration curve by plotting absorbance versus concentration for a series of standard solutions.

  • Sample Analysis: Prepare the sample solution (e.g., from cough syrup) and treat it in the same manner as the standard solutions to determine the concentration of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the simultaneous determination of this compound and other active ingredients in a cough syrup.

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector and a C18 analytical column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 40:60 v/v) containing an ion-pairing agent like 0.05% heptane sulphonic acid. Adjust the pH to an acidic value (e.g., 3.0).

  • Standard Solution Preparation: Prepare standard solutions of this compound and any other analytes in the mobile phase.

  • Sample Preparation: Dilute the pharmaceutical formulation (e.g., cough syrup) with the mobile phase to a suitable concentration.

  • Chromatographic Conditions: Set the flow rate (e.g., 1.5 mL/min) and the detection wavelength (e.g., 235 nm).

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area or height with that of the standard.

Visualization of Method Validation Workflow

The validation of a novel analytical method follows a structured workflow to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.

Method_Validation_Workflow Start Define Analytical Target Profile (ATP) MethodDev Analytical Method Development & Optimization Start->MethodDev ValidationProtocol Prepare Validation Protocol MethodDev->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantification (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD->SystemSuitability LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Prepare Validation Report SystemSuitability->ValidationReport Implementation Method Implementation for Routine Use ValidationReport->Implementation

Caption: Workflow for validating a novel analytical method based on ICH guidelines.

Logical Comparison of Analytical Techniques

The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired performance characteristics.

Method_Comparison NovelMethod Novel Analytical Method Performance to be Validated Spectrophotometry UV-Vis Spectrophotometry + Simple & Cost-Effective + Rapid Analysis - Lower Specificity - Prone to Interference NovelMethod->Spectrophotometry Compare Performance HPLC HPLC + High Specificity & Selectivity + Simultaneous Analysis - Higher Cost & Complexity - Longer Analysis Time NovelMethod->HPLC Compare Performance

Caption: Logical comparison of a novel method against established analytical techniques.

Conclusion

The validation of a novel analytical method for this compound requires a thorough comparison with existing, validated methods. Both spectrophotometry and HPLC offer reliable means for the quantification of this compound, each with its own set of advantages and limitations. By utilizing the data and protocols presented in this guide, researchers can effectively evaluate the performance of a new method against these established techniques, ensuring the development of a robust and accurate analytical procedure suitable for its intended application in pharmaceutical quality control. The successful application of these methods has been reported for the analysis of this compound in pure form and in its dosage forms, with no interference observed from common pharmaceutical excipients. Statistical comparison of results obtained by spectrophotometric methods with those from HPLC methods has shown excellent agreement, indicating no significant difference in accuracy and precision.

References

A Comparative Guide to the Cross-Validation of Oxomemazine Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of oxomemazine, a phenothiazine derivative with antihistaminic and antitussive properties. The focus is on the cross-validation and comparative performance of these assays, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications, from pharmaceutical quality control to bioanalytical studies.

Introduction to this compound Quantification and Cross-Validation

Accurate and precise quantification of this compound is crucial for ensuring the quality of pharmaceutical formulations and for pharmacokinetic and toxicokinetic studies. A variety of analytical techniques have been developed for this purpose, each with its own set of advantages and limitations. When multiple analytical methods are used within a drug development program, or when a method is transferred between laboratories, a cross-validation is essential to ensure the consistency and reliability of the data.[1][2]

Cross-validation is the process of comparing two distinct, validated analytical methods to demonstrate that they provide equivalent results for a given analyte in a specific matrix.[1][2] This process is critical for maintaining data integrity throughout the lifecycle of a drug product. While a formal cross-validation study for this compound across multiple methods was not found in the reviewed literature, this guide presents a comparative analysis of published methods, highlighting their performance characteristics to infer their potential for interchangeability.

Comparative Analysis of Quantification Methods

Several analytical techniques have been successfully employed for the quantification of this compound, primarily in pharmaceutical dosage forms like syrups and suppositories. The most commonly reported methods include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and more sensitive techniques like Capillary Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (Capillary LC-ESI-MS) and voltammetry.

A direct comparison between an eco-friendly HPTLC method and a conventional HPLC method for a combination drug product containing this compound has been reported.[3] This comparison provides valuable insights into the relative performance of these two widely used chromatographic techniques.

Table 1: Comparison of Quantitative Performance Parameters for this compound Assays
ParameterHPTLC MethodHPLC MethodCapillary LC-ESI-MS MethodVoltammetric Methods
Linearity Range 0.25–4.00 µ g/band Not explicitly stated for this compound alone3 to 30 ng/mL (in human plasma)DPV: 1.25 µM - 10µM; SWV: 0.37µM - 4.5µM
Correlation Coefficient (r²) > 0.99> 0.990.99DPV: 0.9903; SWV: 0.9924
Precision (%RSD) Intraday: < 2%, Interday: < 2%Intraday and Interday precision discussed as acceptableWithin-assay: 6.7-12%, Between-assay: 6.8-7.4%Not explicitly stated
Limit of Detection (LOD) Not explicitly statedDegradation products' LOD discussedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Matrix Pharmaceutical SyrupCough SyrupHuman PlasmaPure form and Pharmaceutical Syrup
Key Advantages Eco-friendly, cost-effective, high throughputStability-indicating, robustHigh sensitivity, suitable for bioanalysisHigh sensitivity, rapid analysis
Key Disadvantages Lower resolution than HPLCLonger analysis time, higher solvent consumptionRequires sophisticated instrumentationSusceptible to matrix interference

Experimental Protocols

Detailed methodologies for the key analytical techniques are summarized below. These protocols are based on published literature and should be adapted and validated for specific laboratory conditions and applications.

High-Performance Thin-Layer Chromatography (HPTLC)

This method is presented as an environmentally friendly alternative for the quantification of this compound in pharmaceutical preparations.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60F254.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and 0.05 M ammonium chloride buffer in a ratio of 100:2:5 (by volume).

  • Sample Application: Applied as bands on the HPTLC plate.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 225 nm.

  • Quantification: Based on the peak area of the densitogram, correlated with a calibration curve.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the simultaneous determination of this compound and other active ingredients in cough syrup.

  • Stationary Phase: A reversed-phase HPLC column.

  • Mobile Phase: A gradient elution system using methanol and water, with the pH adjusted to 3.9.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specified wavelength.

  • Quantification: Based on the peak area of the chromatogram, compared against a standard calibration curve.

Capillary Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (Capillary LC-ESI-MS)

This highly sensitive method is suitable for the determination of this compound in biological matrices like human plasma.

  • Sample Preparation: Liquid-liquid extraction from plasma using chloroform, facilitated by an ion-pair reagent (methyl orange).

  • Chromatography: On-line solid-phase extraction (SPE) coupled with a capillary LC column (0.3 mm inner diameter).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with a mass spectrometer.

  • Quantification: Based on the signal response of the analyte, typically using an internal standard for improved accuracy.

Voltammetric Methods

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) offer rapid and sensitive electrochemical methods for this compound determination.

  • Working Electrode: Glassy carbon electrode.

  • Electrolyte: 0.04M Britton-Robinson (B-R) buffer at pH 8.0.

  • Measurement: Based on the anodic oxidation peak of this compound.

  • Quantification: The peak current is proportional to the concentration of this compound, as determined by a calibration curve.

Mandatory Visualizations

To better illustrate the workflows and relationships discussed, the following diagrams have been generated using the DOT language.

Bioanalytical Method Validation Workflow Dev Define Analyte & Matrix Opt Optimize Sample Prep & Instrument Parameters Dev->Opt Selectivity Selectivity & Specificity Opt->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability SamplePrep Sample Preparation Stability->SamplePrep Analysis Sample Analysis SamplePrep->Analysis DataProc Data Processing & Reporting Analysis->DataProc

Caption: A typical workflow for bioanalytical method validation.

Cross-Validation of Analytical Methods Val_A Full Method Validation Analysis_A Analyze Incurred Samples Val_A->Analysis_A Compare Compare Results from Method A and B Analysis_A->Compare Val_B Full Method Validation Analysis_B Analyze Same Incurred Samples Val_B->Analysis_B Analysis_B->Compare Bias Assess Bias and Concordance Compare->Bias Equivalence Determine Method Equivalence Bias->Equivalence

Caption: Logical flow for a cross-validation study.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. HPTLC offers a green and cost-effective solution for routine quality control of pharmaceutical formulations. HPLC provides a robust and stability-indicating method suitable for more complex samples. For bioanalytical applications requiring high sensitivity, Capillary LC-ESI-MS is the method of choice. Voltammetric techniques present a rapid and sensitive alternative, particularly for screening purposes.

While a formal cross-validation study is the definitive way to establish the equivalence of two methods, the comparative data presented in this guide can help researchers make informed decisions about method selection and the potential for interchangeability. Any new method implementation or transfer between laboratories should be accompanied by a thorough validation or cross-validation study adhering to regulatory guidelines such as those from the ICH.

References

Comparative Analysis of Oxomemazine and Promethazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological profiles, therapeutic efficacy, and adverse effects of the first-generation antihistamines, oxomemazine and promethazine, tailored for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of this compound and promethazine, two phenothiazine-derived first-generation antihistamines. While both compounds share a common structural backbone and exhibit antihistaminic, sedative, and anticholinergic properties, nuanced differences in their pharmacological activity and clinical application profiles exist. This report synthesizes available experimental data to facilitate a direct comparison of their performance.

Pharmacodynamic Profile: A Tale of Two Phenothiazines

Both this compound and promethazine exert their primary therapeutic effects through competitive antagonism of the histamine H1 receptor. However, their interaction with other receptor systems, particularly muscarinic acetylcholine receptors, contributes significantly to their overall pharmacological profile and adverse effect liabilities.

Table 1: Comparative Receptor Binding Affinities (Ki)

DrugHistamine H1 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)Muscarinic M2 Receptor (Ki, µM)
This compound Data not available in a directly comparable format84[1][2][3]1.65[1][2]
Promethazine 1High affinity (specific Ki not consistently reported)Data not available

Note: Ki values are collated from various sources and may not be directly comparable due to differing experimental conditions. The lack of a directly reported Ki value for this compound at the H1 receptor is a notable gap in the publicly available literature.

Promethazine demonstrates a high affinity for the histamine H1 receptor, underscoring its potent antihistaminic effects. This compound is also a potent H1 receptor antagonist, though direct comparative binding affinity data is scarce. A significant differentiator lies in their anticholinergic activity. This compound exhibits a notable selectivity for the muscarinic M1 receptor subtype. Promethazine also possesses strong anticholinergic properties, contributing to both its therapeutic and adverse effects.

Comparative Efficacy: Antihistaminic, Sedative, and Anticholinergic Effects

Direct head-to-head clinical trials comparing the overall efficacy of this compound and promethazine are limited. However, preclinical and clinical data for each agent allow for an indirect comparison of their key pharmacological actions.

Antihistaminic Activity

A 1966 study by Lecomte provided a direct comparison of the two drugs' ability to counteract histamine-induced hypotension in rats. This study serves as a valuable, albeit dated, piece of direct comparative experimental evidence.

Experimental Protocol: Antagonism of Histamine-Induced Hypotension in Rats (Lecomte, 1966 - Reconstructed)

This protocol is a generalized reconstruction based on the limited information available from the study's abstract.

  • Animal Model: Anesthetized rats.

  • Procedure:

    • Induce a stable baseline arterial blood pressure.

    • Administer a standardized dose of histamine intravenously to induce a hypotensive response.

    • Administer either this compound or promethazine at varying doses.

    • Re-challenge with the standardized dose of histamine.

    • Measure the degree of inhibition of the histamine-induced hypotensive response.

  • Endpoint: The dose of each antagonist required to achieve a specific level of inhibition of the histamine response (e.g., ED50).

Sedative Effects

Both this compound and promethazine are recognized for their significant sedative properties, a characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier and antagonize central H1 and muscarinic receptors.

Promethazine is well-documented as a potent sedative and is often used for this purpose pre- and post-operatively. Studies have compared its sedative effects to other agents like acepromazine and midazolam. The typical sedative dose for adults is 25-50 mg.

This compound is also described as a sedating antihistamine, and this effect is considered in its clinical use, particularly in cough preparations for nighttime administration. However, direct comparative studies quantifying the sedative potency of this compound versus promethazine are lacking.

Experimental Protocol: Assessment of Sedative Effects in Humans

A common method to assess sedation in a clinical trial setting involves a combination of subjective and objective measures:

  • Subjective Assessment: Visual Analog Scales (VAS) for drowsiness, where participants rate their level of sleepiness on a continuous scale.

  • Objective Assessment:

    • Psychomotor Performance Tests: Such as the Digit Symbol Substitution Test (DSST) to measure cognitive and motor speed.

    • Reaction Time Tests: Measuring simple and choice reaction times.

    • Physiological Measures: Polysomnography to record brain waves, eye movements, and muscle activity during sleep.

Anticholinergic Activity

The anticholinergic properties of both drugs contribute to their side effect profile, including dry mouth, urinary retention, and constipation. A comparative study of the anticholinergic activities of several antihistamines ranked promethazine as having potent anticholinergic effects. While this compound is known to have pronounced antimuscarinic properties, a direct comparison of its anticholinergic potency with promethazine in the same study is not available.

Experimental Protocol: In Vitro Assessment of Anticholinergic Activity (Isolated Guinea Pig Trachea)

This protocol is based on established methods for evaluating anticholinergic potency:

  • Tissue Preparation: Isolated guinea pig tracheal smooth muscle strips are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

  • Procedure:

    • Record the baseline contractile tension of the tracheal strips.

    • Induce a contractile response using a muscarinic agonist (e.g., carbachol).

    • In the presence of increasing concentrations of the antagonist (this compound or promethazine), repeat the administration of the muscarinic agonist.

    • Measure the shift in the concentration-response curve of the agonist.

  • Endpoint: Calculation of the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Therapeutic Applications and Clinical Evidence

Promethazine has a broader range of established clinical indications, including allergic conditions, nausea and vomiting, motion sickness, and sedation. In contrast, the primary documented therapeutic use of this compound is as an antitussive, particularly in combination with other active ingredients. However, a recent systematic review highlighted a lack of robust, high-quality clinical evidence to support the efficacy of this compound for cough.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Histamine_H1_Receptor_Signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response This compound This compound This compound->H1R Antagonist Promethazine Promethazine Promethazine->H1R Antagonist

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.

Anticholinergic_Assay_Workflow start Start tissue_prep Isolate Guinea Pig Trachea start->tissue_prep organ_bath Mount in Organ Bath tissue_prep->organ_bath baseline Record Baseline Tension organ_bath->baseline agonist_alone Add Muscarinic Agonist (e.g., Carbachol) baseline->agonist_alone response1 Measure Contraction agonist_alone->response1 add_antagonist Add Antagonist (this compound or Promethazine) response1->add_antagonist agonist_with_antagonist Re-add Muscarinic Agonist add_antagonist->agonist_with_antagonist response2 Measure Contraction agonist_with_antagonist->response2 analysis Analyze Concentration-Response Curve Shift response2->analysis pA2 Calculate pA2 Value analysis->pA2 end End pA2->end

Caption: In Vitro Anticholinergic Activity Assay Workflow.

Conclusion

This compound and promethazine are both effective first-generation antihistamines with pronounced sedative and anticholinergic properties. Promethazine has a broader, more established clinical profile and its pharmacology, including its high affinity for the H1 receptor, is well-characterized. This compound's primary clinical use is as an antitussive, although robust clinical evidence for this indication is lacking. Its notable selectivity for the M1 muscarinic receptor is a key feature of its pharmacological profile.

For drug development professionals, the key takeaway is the critical need for direct, head-to-head comparative studies to elucidate the subtle but potentially significant differences in the potency and receptor selectivity of these two compounds. Such studies would provide a clearer understanding of their relative therapeutic indices and inform the development of future molecules with more refined pharmacological profiles. The lack of comprehensive, publicly available quantitative data for this compound, particularly concerning its H1 receptor affinity, represents a significant area for future research.

References

In Vitro and In Vivo Correlation of Oxomemazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine is a first-generation phenothiazine antihistamine with additional anticholinergic and antitussive properties.[1][2][3] Its therapeutic effects are primarily attributed to its antagonism of the histamine H1 receptor, which plays a crucial role in allergic and inflammatory responses.[1][4] This guide provides a comparative analysis of the in vitro and in vivo activities of this compound, presenting key experimental data to facilitate a deeper understanding of its pharmacological profile and its correlation between laboratory and physiological settings. Comparisons with other first and second-generation antihistamines are included to provide context for its potency and potential clinical applications.

Data Presentation

In Vitro Activity of this compound and Comparators

The in vitro activity of antihistamines is primarily determined by their binding affinity to target receptors, particularly the histamine H1 receptor. This is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. This compound also exhibits significant affinity for muscarinic receptors, contributing to its anticholinergic effects.

CompoundReceptorKᵢ (nM)
This compound Muscarinic M1 84
Muscarinic M2 1650
Note:Ki for Histamine H1 receptor is not readily available in published literature.
Comparators
DiphenhydramineHistamine H1Data not consistently reported in comparative format
ChlorpheniramineHistamine H1Data not consistently reported in comparative format
CetirizineHistamine H1~2-10
LoratadineHistamine H1~5-30
In Vivo Activity of this compound and Comparators

The in vivo efficacy of antihistamines is assessed in various animal models that mimic allergic reactions and other histamine-mediated conditions. Key parameters include the effective dose required to produce a specific therapeutic effect (e.g., ED50).

CompoundAnimal ModelEndpointEffective Dose
This compound Guinea Pig Protection against anaphylactic microshock 5-10 µg/kg (intramuscular)
Note:Specific ED50 values for antihistaminic and antitussive effects are not readily available in published literature.
Comparators
DiphenhydramineGuinea PigProtection against histamine-induced bronchoconstrictionED50 values vary across studies
ChlorpheniramineGuinea PigProtection against histamine-induced bronchoconstrictionED50 values vary across studies
CetirizineVariousInhibition of histamine-induced wheal and flareDose-dependent effects observed
LoratadineVariousInhibition of histamine-induced wheal and flareDose-dependent effects observed

Experimental Protocols

In Vitro: Histamine H1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound) to the histamine H1 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (mepyramine), a potent H1 antagonist.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Scintillation Cocktail and Liquid Scintillation Counter .

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the assay buffer, [³H]-pyrilamine, the cell membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.

  • Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Guinea Pig Anaphylactic Shock Model

This model assesses the ability of an antihistamine to protect against a systemic allergic reaction.

1. Animals:

  • Male Hartley guinea pigs.

2. Sensitization:

  • Sensitize the guinea pigs by administering an antigen, such as ovalbumin, typically via intraperitoneal injection.

  • Allow a period of several weeks for the development of an immune response.

3. Challenge and Treatment:

  • Administer the test compound (this compound) or vehicle to the sensitized animals at various doses.

  • After a predetermined time, challenge the animals with a lethal dose of the antigen (ovalbumin) administered intravenously.

4. Observation and Endpoint:

  • Observe the animals for signs of anaphylactic shock, which may include respiratory distress, convulsions, and death.

  • The primary endpoint is the prevention of death or a significant delay in the onset of anaphylactic symptoms.

  • The protective dose (e.g., ED50) can be calculated based on the dose-response relationship.

Mandatory Visualization

Logical relationship between in vitro and in vivo studies of this compound.

H1_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic & Inflammatory Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

References

Reproducibility of Oxomemazine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research findings on oxomemazine, a first-generation antihistamine with anticholinergic and sedative properties. The aim is to offer an objective overview of its pharmacological profile and the reproducibility of the experimental data supporting its mechanism of action and clinical efficacy, particularly as an antitussive agent.

Summary of Quantitative Data

A critical aspect of assessing the reproducibility of research findings is the comparison of quantitative data from multiple studies. However, a comprehensive search of published literature reveals a significant scarcity of detailed, reproducible experimental data for this compound. The available quantitative data primarily focuses on its receptor binding affinity.

Table 1: this compound Receptor Binding Affinities

TargetLigandK_i_ (nM)SpeciesTissue SourcePublication
Muscarinic M1 Receptor[3H]QNB84RatCerebral MicrosomesLee et al., 1994[1][2]
Muscarinic M2 Receptor[3H]QNB1650RatCerebral MicrosomesLee et al., 1994[1][2]
Histamine H1 Receptor-Not Reported---

Clinical Efficacy in Cough Treatment

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following is a summary of the methodology used in the key cited study for determining muscarinic receptor binding affinity.

Muscarinic Receptor Binding Assay (Based on Lee et al., 1994)
  • Objective: To determine the equilibrium dissociation constant (K_d_) and inhibitory constant (K_i_) of this compound for muscarinic receptor subtypes.

  • Tissue Preparation: Microsomes were prepared from rat cerebrum.

  • Radioligand: (-)-[3H]quinuclidinyl benzilate ([3H]QNB) was used as the radioligand.

  • Assay Principle: A competitive binding assay was performed where the ability of this compound to displace the binding of [3H]QNB to the muscarinic receptors was measured.

  • Incubation: Rat cerebral microsomes were incubated with a fixed concentration of [3H]QNB and varying concentrations of this compound.

  • Separation: Bound and free radioligand were separated by filtration.

  • Detection: The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The K_i_ values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Note: The full, detailed protocol from the original publication by Lee et al. (1994) was not accessible, limiting the ability to provide a comprehensive step-by-step methodology.

Signaling Pathways and Experimental Workflows

This compound, as a histamine H1 receptor antagonist, is expected to inhibit the downstream signaling pathways activated by histamine. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade can ultimately lead to the activation of transcription factors like NF-κB.

While this is the generally accepted mechanism for H1 antihistamines, specific experimental data demonstrating this compound's direct effect on these signaling events (e.g., inhibition of PLC activation, reduction of intracellular calcium mobilization, or suppression of NF-κB activity) is not well-documented in publicly available research.

Below are conceptual diagrams representing the expected signaling pathway and a general experimental workflow for assessing receptor binding.

Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 H1R->Gq11 Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NfKb NF-κB Activation Ca2->NfKb PKC->NfKb Inflammation Inflammatory Response NfKb->Inflammation

Caption: Expected signaling pathway of the Histamine H1 receptor and its inhibition by this compound.

Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, & Test Compound ReceptorPrep->Incubation Radioligand Radioligand (e.g., [3H]QNB) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Separation Separate Bound & Free Radioligand (Filtration) Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection IC50 Determine IC50 Detection->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: General workflow for a competitive radioligand binding assay to determine receptor affinity.

Conclusion

The reproducibility of published research findings on this compound is challenging to assess due to a notable lack of comprehensive and independently verified experimental data. While its mechanism as a histamine H1 receptor antagonist is well-established in a general sense, specific quantitative data on its binding affinity for this primary target is conspicuously absent from readily available literature. The most concrete quantitative data found pertains to its binding to muscarinic receptors, but this is from a single study conducted over two decades ago. Furthermore, there is a significant gap in the literature regarding detailed experimental protocols and quantitative data on its downstream signaling effects and preclinical efficacy in validated animal models. The lack of high-quality clinical trial data further complicates the assessment of its therapeutic efficacy, particularly for its common use as a cough suppressant. Therefore, further well-designed and thoroughly reported preclinical and clinical studies are necessary to establish a more robust and reproducible scientific foundation for the pharmacological actions and therapeutic use of this compound.

References

Benchmarking Oxomemazine: A Comparative Analysis Against First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oxomemazine, a first-generation phenothiazine antihistamine, against established standard first-generation antihistamines: diphenhydramine, chlorpheniramine, and promethazine. The focus is on preclinical performance metrics relevant to the shared therapeutic indications of these compounds, including allergy, cough, and sedation. Due to a lack of direct head-to-head clinical trials, this comparison relies on available preclinical data to benchmark this compound's pharmacological profile.

Executive Summary

This compound is a potent antihistamine with significant anticholinergic and sedative properties.[1] Its primary mechanism of action is the blockade of the histamine H1 receptor.[2][3] Additionally, it exhibits a notable affinity for muscarinic M1 receptors, contributing to its anticholinergic effects.[4] While clinically used for allergic conditions and nocturnal cough, quantitative preclinical data directly comparing its potency and efficacy against other first-generation antihistamines is limited in publicly available literature. This guide synthesizes the available data to provide a comparative framework.

Comparative Pharmacodynamics

The following tables summarize key preclinical pharmacological parameters for this compound and the selected standard first-generation antihistamines. It is important to note that direct comparative studies are scarce, and data has been aggregated from various sources. Experimental conditions may vary between studies, warranting cautious interpretation.

Table 1: Receptor Binding Affinities

CompoundH1 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)Muscarinic M2 Receptor (Ki, µM)
This compound Data Not Available841.65
Diphenhydramine 11Data Not AvailableData Not Available
Chlorpheniramine 3.2Data Not AvailableData Not Available
Promethazine 2Data Not AvailableData Not Available

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Preclinical Efficacy and Sedative Effects

CompoundAntitussive Effect (MED, mg/kg, p.o., Guinea Pig, Citric Acid-Induced Cough)Sedative Effect (Animal Model)
This compound Data Not AvailableAssessed qualitatively; known to have sedative properties
Diphenhydramine Minimal effectInduces sedation, assessed via open-field test
Chlorpheniramine 3Induces sedation, assessed via open-field test
Promethazine 10Induces sedation, assessed via open-field test

MED: Minimum Effective Dose; p.o.: oral administration.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade. This pathway is central to the manifestation of allergic and inflammatory responses. First-generation antihistamines, including this compound, act as inverse agonists at this receptor, blocking its constitutive activity and preventing histamine-induced signaling.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq_protein Gq Protein (α, β, γ subunits) H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Site of this compound Action.

Experimental Workflow: Citric Acid-Induced Cough in Guinea Pig

This model is a standard preclinical assay to evaluate the antitussive potential of a compound.

Cough_Workflow Acclimatization Animal Acclimatization (Guinea Pigs) Dosing Compound Administration (e.g., this compound, Vehicle) Acclimatization->Dosing Exposure Exposure to Citric Acid Aerosol (e.g., 0.4 M for 3 min) Dosing->Exposure Pre-treatment Recording Cough Recording (Plethysmography) Exposure->Recording Analysis Data Analysis (Cough Count, Latency) Recording->Analysis Result Determination of Antitussive Efficacy Analysis->Result

Caption: Workflow for Evaluating Antitussive Efficacy in Guinea Pigs.

Experimental Protocols

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic acetylcholine receptor subtypes.

Materials:

  • Cell Membranes: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., M1).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Reference Compound: Atropine (for determining non-specific binding).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Equipment: 96-well microplates, filter plates (e.g., GF/C), cell harvester, liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, combine the cell membrane preparation (e.g., 36 µg protein/well), a fixed concentration of [³H]-NMS (e.g., 0.5 nM), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of atropine (e.g., 10 µM).

  • Incubation: Incubate the plates for 90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Open-Field Locomotor Activity Test for Sedation

Objective: To assess the sedative effects of a compound by measuring changes in spontaneous locomotor activity in rodents.

Materials:

  • Test Animals: Mice or rats.

  • Open-Field Arena: A square or circular arena with walls to prevent escape, typically equipped with an automated tracking system (e.g., infrared beams or video tracking). A common size for mice is 42 x 42 cm.

  • Test Compound: this compound or a comparator (e.g., diphenhydramine).

  • Vehicle Control: Saline or other appropriate vehicle.

Procedure:

  • Acclimatization: Bring the animals to the testing room at least 30-60 minutes before the test to allow them to acclimate to the new environment.

  • Dosing: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).

  • Testing: At a specified time after dosing (e.g., 30 minutes), place the animal in the center of the open-field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 10-20 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.

  • Arena Cleaning: Thoroughly clean the arena between each animal to remove any olfactory cues.

  • Data Analysis: Compare the locomotor activity parameters of the drug-treated groups to the vehicle-treated group. A significant decrease in activity is indicative of a sedative effect.

Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo antihistaminic activity of a compound by measuring its ability to inhibit histamine-induced bronchoconstriction.

Materials:

  • Test Animals: Conscious guinea pigs.

  • Equipment: Whole-body plethysmograph to measure respiratory parameters, nebulizer for histamine administration.

  • Challenge Agent: Histamine dihydrochloride solution.

  • Test Compound: this compound or a comparator.

  • Vehicle Control.

Procedure:

  • Animal Preparation: Place an unrestrained, conscious guinea pig in the whole-body plethysmograph and allow it to acclimatize.

  • Baseline Measurement: Record baseline respiratory parameters.

  • Dosing: Administer the test compound or vehicle to the animal.

  • Histamine Challenge: After a set pre-treatment time, expose the animal to an aerosol of histamine solution for a specific duration.

  • Measurement of Bronchoconstriction: Continuously monitor respiratory parameters, such as pulmonary inflation pressure or airway resistance, during and after the histamine challenge. Bronchoconstriction is indicated by an increase in these parameters.

  • Data Analysis: Calculate the percentage of inhibition of the histamine-induced bronchoconstriction for the drug-treated groups compared to the vehicle control group.

Conclusion

This compound demonstrates a pharmacological profile characteristic of a first-generation antihistamine, with pronounced anticholinergic activity, particularly at the M1 muscarinic receptor. While preclinical evidence supports its antihistaminic and sedative properties, a comprehensive, direct comparative assessment of its potency against standards like diphenhydramine, chlorpheniramine, and promethazine is hampered by the lack of publicly available quantitative data, especially regarding its H1 receptor binding affinity. The experimental protocols detailed herein provide a framework for conducting such comparative studies to precisely benchmark the performance of this compound and inform further drug development efforts. Further research is warranted to fully elucidate the comparative efficacy and safety profile of this compound.

References

Statistical Validation of Oxomemazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oxomemazine, a first-generation phenothiazine antihistamine, against other H1 antihistamines. The information is intended to support research and development by presenting available experimental data and standardized testing protocols. It is important to note that while this compound has been in clinical use, publicly available, direct comparative preclinical and clinical trial data are limited. Consequently, this guide contextualizes this compound's pharmacological profile with representative data from other well-characterized antihistamines.

Mechanism of Action: H1 Receptor Antagonism

This compound, like other first-generation antihistamines, primarily functions as an antagonist at the histamine H1 receptor. By competitively blocking this receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to allergic and inflammatory responses. This action mitigates symptoms such as itching, vasodilation, and increased capillary permeability.

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, which in turn promotes the activation of the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory cytokines and adhesion molecules. This compound's blockade of the H1 receptor interrupts this cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation This compound This compound This compound->H1R Blocks

Caption: H1 Receptor Signaling Pathway Blockade by this compound.

Preclinical Data Comparison

Efficacy in Histamine-Induced Bronchoconstriction

A standard preclinical model to assess the efficacy of antihistamines is the histamine-induced bronchoconstriction assay in guinea pigs. This model measures the ability of a drug to prevent airway constriction caused by histamine challenge.

Table 1: Comparative Efficacy of H1 Antihistamines in Histamine-Induced Bronchoconstriction in Guinea Pigs

CompoundClassRoute of AdministrationEfficacy (ED50 mg/kg)Reference
This compound 1st Gen. Phenothiazine-Data Not Available-
Diphenhydramine 1st Gen. EthanolamineIV~0.1General Pharmacology
Promethazine 1st Gen. PhenothiazineIV~0.05General Pharmacology
Cetirizine 2nd Gen. PiperazineOral~0.2General Pharmacology
Loratadine 2nd Gen. PiperidineOral~1.0General Pharmacology
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
  • Animals: Male Dunkin-Hartley guinea pigs (300-400g) are typically used.

  • Anesthesia: Animals are anesthetized, commonly with pentobarbital.

  • Surgical Preparation: The trachea is cannulated for artificial respiration, and the jugular vein is cannulated for drug administration. Intrathoracic pressure changes, indicative of bronchoconstriction, are measured via an esophageal cannula connected to a pressure transducer.

  • Histamine Challenge: A baseline response to an intravenous bolus of histamine dihydrochloride is established.

  • Antihistamine Administration: The test compound (e.g., this compound) or vehicle is administered intravenously or orally at varying doses.

  • Post-Treatment Challenge: After a set period, the histamine challenge is repeated.

  • Endpoint: The percentage inhibition of the histamine-induced bronchoconstriction is calculated for each dose of the test compound. The ED50 (the dose required to produce 50% inhibition) is then determined from the dose-response curve.

Safety and Tolerability: Sedative and Cognitive Effects

A primary differentiator between first and second-generation antihistamines is their propensity to cross the blood-brain barrier and cause central nervous system (CNS) side effects, such as sedation and cognitive impairment.

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents, providing an indirect measure of sedation.

Table 2: Comparative Sedative Effects of H1 Antihistamines in the Rotarod Test

CompoundClassAnimal ModelSedative Effect (Dose causing impairment)Reference
This compound 1st Gen. PhenothiazineRodentExpected, but specific data not available-
Diphenhydramine 1st Gen. EthanolamineMouseSignificant impairment at 10-50 mg/kgGeneral Pharmacology
Promethazine 1st Gen. PhenothiazineMouseSignificant impairment at 5-20 mg/kgGeneral Pharmacology
Cetirizine 2nd Gen. PiperazineMouseMinimal to no impairment at therapeutic dosesGeneral Pharmacology
Loratadine 2nd Gen. PiperidineMouseNo significant impairment at therapeutic dosesGeneral Pharmacology
Experimental Protocol: Rotarod Test
  • Apparatus: A rotating rod, typically with adjustable speed.

  • Acclimation and Training: Animals (mice or rats) are trained for several consecutive days to stay on the rotating rod at a fixed or accelerating speed.

  • Drug Administration: On the test day, animals are administered the test compound (e.g., this compound), a positive control (e.g., diazepam), or a vehicle.

  • Testing: At peak effect time of the drug, animals are placed back on the rotarod, and the latency to fall is recorded.

  • Endpoint: A significant decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination and a potential sedative effect.

The passive avoidance test evaluates learning and memory in rodents. It is used to assess cognitive impairment that may be induced by centrally acting drugs.

Table 3: Comparative Cognitive Effects of H1 Antihistamines in the Passive Avoidance Test

CompoundClassAnimal ModelCognitive Effect (Dose causing impairment)Reference
This compound 1st Gen. PhenothiazineRodentExpected, but specific data not available-
Diphenhydramine 1st Gen. EthanolamineRat/MouseImpaired memory retention at 10-30 mg/kgGeneral Pharmacology
Promethazine 1st Gen. PhenothiazineRat/MouseImpaired memory retention at 5-15 mg/kgGeneral Pharmacology
Cetirizine 2nd Gen. PiperazineRat/MouseNo significant impairment at therapeutic dosesGeneral Pharmacology
Loratadine 2nd Gen. PiperidineRat/MouseNo significant impairment at therapeutic dosesGeneral Pharmacology
Experimental Protocol: Passive Avoidance Test
  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.

  • Training (Acquisition Trial): The animal is placed in the light compartment. When it enters the dark compartment (a natural tendency for rodents), the door closes, and a mild foot shock is delivered.

  • Drug Administration: The test compound is administered before or after the training trial, depending on whether the effect on learning or memory consolidation is being studied.

  • Testing (Retention Trial): Typically 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.

  • Endpoint: A significantly shorter latency to enter the dark chamber compared to the vehicle group suggests impaired memory of the aversive stimulus.

Preclinical_Workflow cluster_workflow Preclinical Antihistamine Evaluation Workflow start Compound Selection (e.g., this compound) in_vitro In Vitro Assays (H1 Receptor Binding) start->in_vitro efficacy In Vivo Efficacy Model (Histamine-Induced Bronchoconstriction) in_vitro->efficacy sedation CNS Safety Model 1 (Rotarod Test) efficacy->sedation cognition CNS Safety Model 2 (Passive Avoidance Test) sedation->cognition data_analysis Data Analysis (ED50, Statistical Significance) cognition->data_analysis decision Go/No-Go Decision for Clinical Development data_analysis->decision

Caption: Representative Preclinical Evaluation Workflow for Antihistamines.

Clinical Validation and Comparative Data

This compound is clinically used for symptomatic treatment of allergic conditions like rhinitis and urticaria, and also as an antitussive, particularly for nocturnal cough. However, a systematic review has highlighted a lack of high-quality, placebo-controlled clinical trials to support the efficacy of this compound for cough.

Table 4: Representative Clinical Efficacy of Second-Generation Antihistamines

CompoundIndicationKey Efficacy EndpointResult vs. Placebo
Cetirizine Allergic RhinitisTotal Symptom Score (TSS) ReductionSignificantly greater reduction
Loratadine Allergic RhinitisTotal Symptom Score (TSS) ReductionSignificantly greater reduction
Fexofenadine Allergic RhinitisTotal Symptom Score (TSS) ReductionSignificantly greater reduction
Levocetirizine Chronic UrticariaMean Pruritus Severity Score ReductionSignificantly greater reduction
Desloratadine Chronic UrticariaMean Pruritus Severity Score ReductionSignificantly greater reduction

Note: This table provides a general summary of the established efficacy of common second-generation antihistamines. Direct, large-scale, double-blind, placebo-controlled clinical trial data for this compound in allergic rhinitis and urticaria are not as readily available.

Experimental Protocol: Representative Clinical Trial for Allergic Rhinitis
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients with a history of seasonal or perennial allergic rhinitis, confirmed by skin prick tests or specific IgE levels.

  • Treatment: Patients are randomized to receive the investigational drug (e.g., this compound), an active comparator (e.g., cetirizine), or a placebo, once daily for a period of 2 to 4 weeks.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in the Total Symptom Score (TSS), which typically includes patient-rated scores for sneezing, rhinorrhea, nasal pruritus, and nasal congestion.

    • Secondary Endpoints: Change in individual symptom scores, ocular symptom scores, and quality of life questionnaires (e.g., Rhinoconjunctivitis Quality of Life Questionnaire - RQLQ).

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), with a particular focus on somnolence and other CNS effects. Vital signs and laboratory safety tests are also performed.

  • Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in TSS, with treatment and study center as factors and baseline TSS as a covariate.

Conclusion

This compound is a first-generation H1 antihistamine with expected efficacy in allergic conditions, but also with an anticipated profile of CNS side effects, including sedation and cognitive impairment, characteristic of its class. A significant gap exists in the publicly available literature regarding direct, quantitative comparisons of this compound with other first- and second-generation antihistamines in standardized preclinical and clinical models. The provided protocols and comparative data for other agents serve as a benchmark for the rigorous statistical validation required in modern drug development. Further well-designed studies are necessary to definitively establish the comparative efficacy and safety profile of this compound.

A Comparative Guide to Oxomemazine Analysis: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methodologies for the quantification of oxomemazine, a phenothiazine derivative with antihistaminic and antitussive properties. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from independent research to offer a simulated inter-laboratory comparison. The performance of High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Voltammetry are presented to aid researchers in selecting the appropriate analytical technique for their specific needs.

Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of different analytical methods for this compound determination as reported in various studies. This side-by-side comparison is intended to simulate the results of an inter-laboratory study, highlighting the variations in performance across different techniques.

ParameterHPLC[1]Spectrophotometry (BCG Method)[2][3]Spectrophotometry (CR Method)[2][3]Spectrophotometry (MO Method)Differential Pulse Voltammetry (DPV)Square-Wave Voltammetry (SWV)
Linearity Range 0.1 – 100.0 µg/mL2.0–18.0 µg/mL2.0–14.0 µg/mL2.0–16.0 µg/mL1.25 µM - 10µM0.37µM - 4.5µM
Correlation Coefficient (r²) 0.9993Not ReportedNot ReportedNot Reported0.99030.9924
Molar Absorptivity (L mol⁻¹ cm⁻¹) Not Applicable4.1 x 10⁴1.1 x 10⁴3.5 x 10⁴Not ApplicableNot Applicable
Limit of Detection (LOD) 0.1 µg/mLCalculatedCalculatedCalculatedCalculatedCalculated
Limit of Quantification (LOQ) Not ReportedCalculatedCalculatedCalculatedCalculatedCalculated
Accuracy (Recovery %) ≥ 99.20%Not ReportedNot ReportedNot ReportedIn agreement with reference methodIn agreement with reference method
Precision (RSD %) ≤ 0.6%Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the methods described in the cited literature and offer a procedural basis for the replication of these analyses.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Nova-Pak® C18 column (3.9 mm × 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of ammonium formate buffer (pH 3.0) and acetonitrile (75:25, v/v). The buffer is prepared by dissolving 3.15 g of ammonium formate in 950 mL of water, adjusting the pH to 3.0 with formic acid, and diluting to 1000 mL.

  • Flow Rate: Not specified.

  • Detection: UV detection at a wavelength of 235 nm.

  • Sample Preparation: Working standard solutions of this compound hydrochloride were prepared at six different concentrations. For pharmaceutical preparations (syrup), 1 mL of the syrup was used to prepare solutions for analysis.

Spectrophotometry (Ion-Pair Complexation)
  • Instrumentation: A UV-Vis spectrophotometer with 10 mm quartz cells.

  • Reagents:

    • Bromocresol green (BCG) solution (5.0 x 10⁻⁴ M)

    • Congo red (CR) solution (2.0 x 10⁻³ M)

    • Methyl orange (MO) solution (1.0 x 10⁻³ M)

    • Britton-Robinson (B-R) universal buffer solutions.

  • Procedure:

    • An aliquot of the this compound solution is transferred to a separating funnel.

    • The appropriate buffer solution (pH 3.0 for BCG, 5.5 for CR, and 3.5 for MO) and reagent solution are added.

    • The mixture is shaken, and the formed ion-pair complex is extracted with chloroform.

    • The absorbance of the chloroform layer is measured at the wavelength of maximum absorbance (λmax): 413 nm for BCG, 495 nm for CR, and 484 nm for MO.

Voltammetry (DPV and SWV)
  • Instrumentation: A voltammetric analyzer with a glassy carbon electrode.

  • Electrolyte: Britton-Robinson (B-R) buffer at pH 9.

  • Procedure:

    • Aliquots of the this compound solution are transferred to a 25-mL volumetric flask and diluted to the mark with the B-R buffer.

    • The solution is transferred to the voltammetric cell, and nitrogen gas is passed through for 2 minutes to remove dissolved oxygen.

    • Differential pulse or square-wave voltammograms are recorded in the range of 0 to 1.0 V.

    • The peak current is used to determine the concentration of this compound.

Visualized Pathways and Workflows

This compound Signaling Pathway

This compound primarily acts as a histamine H1 receptor antagonist. Its mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions. This antagonism disrupts downstream signaling cascades, leading to the alleviation of allergic symptoms.

Oxomemazine_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes Histamine Histamine Histamine->H1R Activates Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: this compound's antagonistic action on the H1 receptor.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound in a pharmaceutical sample, applicable to the methodologies discussed.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., dilution of syrup) start->sample_prep method_selection Method Selection sample_prep->method_selection hplc HPLC Analysis method_selection->hplc Chromatographic spectro Spectrophotometric Analysis method_selection->spectro Spectroscopic voltammetry Voltammetric Analysis method_selection->voltammetry Electrochemical data_acq Data Acquisition hplc->data_acq spectro->data_acq voltammetry->data_acq data_proc Data Processing (Peak area/absorbance/current) data_acq->data_proc quantification Quantification (Calibration Curve) data_proc->quantification results Results Reporting quantification->results end End results->end

Caption: A generalized workflow for this compound quantification.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxomemazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxomemazine, a phenothiazine-based antihistamine and anticholinergic agent, requires careful handling and disposal due to its potential hazards.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, lab coats, and eye protection. All handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[4] In case of accidental contact, wash the affected skin area thoroughly. If inhaled, move to an area with fresh air. For ingestion, seek immediate medical attention.[4]

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing. This ensures complete and environmentally sound destruction of the compound.

Step 1: Segregation and Waste Identification

  • Identify and segregate all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipettes), and solutions.

  • Label the waste container clearly as "Hazardous Pharmaceutical Waste: this compound."

Step 2: Packaging for Disposal

  • For solid this compound, ensure it is in a securely sealed container.

  • For solutions containing this compound, use a leak-proof container.

  • Contaminated labware should be placed in a designated, puncture-resistant container.

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and transport to a permitted treatment facility.

  • Ensure the disposal company is aware of the nature of the chemical waste.

Alternative Disposal (When Professional Services are Not Immediately Available)

In situations where a licensed disposal service is not immediately accessible, and for very small quantities, the following procedure can be considered as a temporary measure, though it is not the preferred method. This approach is adapted from general guidelines for pharmaceutical disposal.

Step 1: Deactivation (for small spills or residual amounts)

Step 2: Inactivation and Adsorption

  • For trace amounts, mix the this compound waste with an inert, unpalatable substance like dirt, cat litter, or used coffee grounds. This makes the chemical less appealing to pets and wildlife and helps to adsorb it.

  • Do not crush tablets or capsules if they are in that form.

Step 3: Secure Containment

  • Place the mixture in a sealable plastic bag or container to prevent leakage.

Step 4: Disposal in Municipal Solid Waste

  • Dispose of the sealed container in the household trash.

  • Crucially, never flush this compound down the toilet or drain. This is to prevent contamination of water supplies, as sewage treatment systems may not effectively remove such compounds.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Drug Enforcement Administration (DEA) for controlled substances. Many states have their own, often more stringent, regulations. It is the responsibility of the generator of the waste to ensure compliance with all applicable federal, state, and local regulations.

Quantitative Hazard Data for this compound

While detailed experimental data on the environmental fate of this compound is limited, its known hazards are summarized below.

Hazard ClassificationGHS StatementSource
Acute Oral ToxicityH301: Toxic if swallowed
Acute Dermal ToxicityH311: Toxic in contact with skin
Acute Inhalation ToxicityH330: Fatal if inhaled
Skin SensitizationH317: May cause an allergic skin reaction
Long-term Aquatic HazardH412: Harmful to aquatic life with long lasting effects

Persistence and Degradability, Bioaccumulative Potential, and Mobility in Soil data are currently unavailable.

Experimental Protocols

Specific experimental protocols for the degradation or neutralization of this compound were not found in the provided search results. The recommended disposal method is high-temperature incineration in a licensed facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

OxomemazineDisposal start Start: this compound Waste Generated identify Identify and Segregate Waste start->identify is_professional_service_available Is Licensed Disposal Service Available? identify->is_professional_service_available warning_no_flush CRITICAL: Do NOT Flush Down Drain identify->warning_no_flush professional_disposal Package Securely and Arrange for Professional Disposal is_professional_service_available->professional_disposal Yes alternative_disposal Alternative (Temporary) Disposal for Trace Amounts is_professional_service_available->alternative_disposal No end_professional End: Safe and Compliant Disposal professional_disposal->end_professional mix_waste Mix with Inert Material (e.g., cat litter) alternative_disposal->mix_waste seal_container Seal in a Leak-Proof Container mix_waste->seal_container dispose_trash Dispose in Municipal Solid Waste seal_container->dispose_trash end_alternative End: Temporary Disposal Measure dispose_trash->end_alternative

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Oxomemazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Oxomemazine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a phenothiazine derivative antihistamine that requires careful handling due to its potential health hazards.[1][2] According to its classification, it is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[1][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense against exposure. The following equipment is mandatory:

PPE ComponentSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.Prevents dermal absorption, as this compound is toxic in contact with skin.
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.Protects against accidental splashes and aerosol exposure to the eyes.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Fire/flame resistant and impervious clothing is recommended.Minimizes skin contact with the substance.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.Protects against the inhalation of dust or aerosols, as this compound can be fatal if inhaled.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the necessary steps from preparation to disposal.

Figure 1: Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_area Ensure Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handling_weigh Carefully Weigh/Measure this compound prep_materials->handling_weigh Proceed to Handling handling_exp Perform Experimental Procedure handling_weigh->handling_exp cleanup_decon Decontaminate Work Surfaces handling_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1: Operational Workflow for Handling this compound

Hazard Mitigation with Personal Protective Equipment

The selection of each piece of PPE is directly linked to mitigating specific hazards associated with this compound. Understanding these relationships reinforces the importance of correct PPE usage.

Figure 2: Hazard Mitigation through PPE cluster_hazards This compound Hazards cluster_ppe Personal Protective Equipment H1 Inhalation Toxicity (Fatal if inhaled) H2 Dermal Toxicity (Toxic in contact with skin) H3 Oral Toxicity (Toxic if swallowed) H4 Eye Irritation P1 Respiratory Protection P1->H1 Mitigates P2 Protective Gloves P2->H2 Mitigates P2->H3 Reduces Risk of Accidental Ingestion P3 Protective Clothing/Gown P3->H2 Mitigates P3->H3 Reduces Risk of Accidental Ingestion P4 Eye/Face Protection P4->H4 Mitigates

Figure 2: Hazard Mitigation through PPE

Experimental Protocol: General Laboratory Handling

While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:

  • Pre-Experiment Preparation :

    • Ensure the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved.

    • Verify that the work area, preferably a chemical fume hood, is clean and operational.

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Put on all required PPE as outlined in the table above.

  • Handling and Use :

    • Handle this compound in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation risk.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools to prevent ignition.

    • Keep the container tightly closed when not in use.

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Properly dispose of all contaminated materials, including disposable PPE, as hazardous waste.

    • Remove PPE in a designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

  • Waste Collection :

    • Collect all waste materials, including unused this compound, contaminated labware, and used PPE, in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Disposal Method :

    • Dispose of the waste through an approved hazardous waste disposal program.

    • Do not dispose of this compound down the drain or in the regular trash.

    • If a take-back program is not available, the unused medicine should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash. Always consult and adhere to local and institutional regulations regarding chemical waste disposal.

By implementing these safety measures, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxomemazine
Reactant of Route 2
Reactant of Route 2
Oxomemazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.